molecular formula C9H6ClNO B1361850 2-Chloroquinolin-8-ol CAS No. 31568-91-9

2-Chloroquinolin-8-ol

Cat. No.: B1361850
CAS No.: 31568-91-9
M. Wt: 179.6 g/mol
InChI Key: HNUFDBQIXGQAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinolin-8-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFDBQIXGQAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298166
Record name 2-chloroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31568-91-9
Record name 31568-91-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Selective Synthesis of 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

This document provides a comprehensive technical overview for the synthesis of 2-Chloroquinolin-8-ol from its precursor, 2,8-quinolinediol. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a framework for troubleshooting and optimization. The protocols and insights contained herein are designed to be self-validating, grounded in established chemical literature to ensure reliability and reproducibility in a research and development setting.

Strategic Overview: The Importance of this compound

8-Hydroxyquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties[1][2]. The introduction of a chlorine atom at the 2-position of the quinoline ring modulates the electronic and lipophilic properties of the molecule, often enhancing its therapeutic potential or providing a reactive handle for further chemical modification[3]. The selective conversion of 2,8-quinolinediol to this compound is a key transformation that requires careful control to modify the 2-position while preserving the critical 8-hydroxyl group, which is often essential for the compound's chelating and biological functions[1][2].

This guide focuses on a robust and widely-used method employing thionyl chloride (SOCl₂) in conjunction with N,N-dimethylformamide (DMF) to achieve this selective chlorination.

The Chemistry of Selective Chlorination

The conversion of a hydroxyl group on an aromatic ring to a chlorine atom is not a trivial substitution. In the case of 2,8-quinolinediol, the challenge lies in differentiating between the two hydroxyl groups. The selectivity of the reaction for the 2-position is rooted in the unique electronic nature of the quinoline scaffold.

The Tautomeric Nature of the Substrate

The 2-hydroxyquinoline moiety exists in a tautomeric equilibrium with its amide form, quinolin-2(1H)-one. This equilibrium strongly favors the amide form, where the proton resides on the nitrogen atom. This is a crucial distinction from the 8-hydroxyl group, which has a more standard phenolic character.

The Role of the Vilsmeier Reagent

The combination of thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) does not act directly. Instead, they react to form a highly electrophilic species known as the Vilsmeier reagent, chloro(dimethylamino)methylium chloride.

G DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent {[ (CH₃)₂N=CHCl ]⁺ Cl⁻} DMF->Vilsmeier SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Vilsmeier caption Figure 1. Formation of the Vilsmeier Reagent.

Caption: Figure 1. Formation of the Vilsmeier Reagent.

This reagent is the active chlorinating agent in the reaction. The oxygen of the quinolin-2(1H)-one tautomer is nucleophilic and attacks the Vilsmeier reagent. The subsequent collapse of the intermediate and elimination of DMF results in the desired 2-chloroquinoline product. The phenolic 8-hydroxyl group is significantly less nucleophilic and does not readily react under these conditions, thus ensuring high selectivity.

Experimental Protocol: Synthesis of this compound

This section details a field-proven, step-by-step methodology for the synthesis, adapted from established procedures[4].

Reagent and Materials Summary

Proper planning requires a clear overview of all necessary components. The following table summarizes the key reagents for this synthesis.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2,8-Quinolinediol161.162.00 g12.41.0
N,N-Dimethylformamide73.0920 mL-Solvent
Thionyl Chloride118.977.12 mL (2 x 3.56 mL)99.2 (total)8.0
Ethyl Acetate88.11As needed-Extraction
Anhydrous Sodium Sulfate142.04As needed-Drying Agent
Silica Gel-As needed-Chromatography
Step-by-Step Synthesis Workflow

The following diagram and detailed steps outline the complete experimental procedure from reaction setup to initial product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Isolation A 1. Suspend 2,8-quinolinediol in DMF in a flask. B 2. Cool suspension in an ice bath. A->B C 3. Add first portion of Thionyl Chloride dropwise. B->C D 4. Stir at room temperature for 2 hours. C->D E 5. Add second portion of Thionyl Chloride. D->E F 6. Heat to 50°C and stir for 3.5 hours. E->F G 7. Cool to room temperature. F->G H 8. Quench by pouring into ice water. G->H I 9. Extract with ethyl acetate. H->I J 10. Wash organic phase with water. I->J K 11. Dry over anhydrous Na₂SO₄. J->K L 12. Concentrate under reduced pressure. K->L M Crude Product L->M Proceed to Purification caption Figure 2. Experimental Workflow Diagram.

Caption: Figure 2. Experimental Workflow Diagram.

Detailed Procedure:

  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2.00 g (12.4 mmol) of 2,8-quinolinediol in 20 mL of N,N-dimethylformamide (DMF)[4].

  • Cooling: Place the flask in an ice-water bath to cool the suspension under active stirring.

  • First Reagent Addition: Slowly add 3.56 mL (49.6 mmol) of thionyl chloride dropwise to the cooled suspension. Maintain cooling to manage any exotherm[4]. Causality Note: This initial, cooled addition allows for the controlled formation of the Vilsmeier reagent and prevents runaway reactions.

  • Initial Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[4].

  • Second Reagent Addition: Add another 3.56 mL (49.6 mmol) of thionyl chloride to the reaction mixture[4].

  • Heating Phase: Heat the reaction mixture to 50°C and continue stirring for an additional 3.5 hours[4]. Causality Note: The staged addition and subsequent heating ensure the reaction goes to completion. The higher temperature provides the necessary activation energy for the chlorination step after the Vilsmeier reagent has fully formed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction solution into a beaker containing a substantial amount of ice water to quench any remaining thionyl chloride[4].

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two to three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with water to remove any residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product[4].

Purification and Characterization

The crude product obtained is typically a solid residue that requires purification to remove unreacted starting material and any side products.

Purification by Column Chromatography

The recommended method for purification is silica gel column chromatography[4].

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is effective. A starting ratio of 1:20 (Ethyl Acetate:Hexane) has been reported to be successful[4]. The polarity can be gradually increased if necessary.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb it onto a small amount of silica gel and dry it. Load this dry powder onto the top of the prepared column. Elute the column with the mobile phase, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

Product Characterization

The purified product should be characterized to confirm its identity and purity.

  • Appearance: A pale yellow solid[4].

  • Yield: A yield of approximately 77% (1.72 g) can be expected under optimal conditions[4].

  • Melting Point: 79-80 °C[4].

  • Mass Spectrometry: APCI-MS m/z should show peaks at 180 and 182 in an approximate 3:1 ratio, corresponding to [M+H]⁺ for the ³⁵Cl and ³⁷Cl isotopes, respectively[4].

Troubleshooting and Safety Considerations

Potential IssueLikely CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; degraded thionyl chloride.Increase stirring time at 50°C. Ensure thionyl chloride is fresh and handled under anhydrous conditions.
Low Yield Inefficient extraction; loss during chromatography.Perform multiple extractions. Carefully monitor fractions during chromatography to avoid discarding product.
Dark-colored Product Side reactions or decomposition due to excessive heat.Ensure the reaction temperature does not exceed 50°C. Perform the work-up promptly after the reaction is complete.
Safety Precautions
  • Thionyl Chloride: Is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Handle with gloves and appropriate eye protection.

  • Work-up: The quenching step is exothermic and releases acidic gases. Perform this step slowly and in a fume hood.

References

physicochemical properties of 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Within this class, 8-hydroxyquinolines are particularly noteworthy for their potent metal-chelating properties, a characteristic that underpins their diverse applications, from antiseptic agents to components in organic light-emitting diodes (OLEDs).[4][5] This guide focuses on a specific, synthetically valuable derivative: This compound . The introduction of a chlorine atom at the 2-position significantly modulates the electronic properties and reactivity of the quinoline core, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] This document serves as a comprehensive technical resource, detailing the core , the experimental rationale for their determination, and their implications for research and development.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental properties. These values are critical for everything from reaction stoichiometry and solvent selection to predicting physiological absorption and distribution. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[6]
CAS Number 31568-91-9Echemi, PubChem[6][7]
Molecular Formula C₉H₆ClNOPubChem[6]
Molecular Weight 179.60 g/mol PubChem[6]
Appearance Pale yellow solidChemicalBook[8]
Melting Point 63-64 °CEchemi, ChemicalBook[7][9]
Boiling Point 342.1 °C at 760 mmHg (Predicted)Echemi, ChemicalBook[7][9]
Density ~1.41 g/cm³ (Predicted)Echemi, ChemicalBook[7][9]
InChIKey HNUFDBQIXGQAEX-UHFFFAOYSA-NPubChem[6]
SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)ClPubChem[6]

Structural Elucidation and Spectroscopic Profile

Confirming the identity and purity of a compound is the most critical step in any research workflow. Spectroscopic methods provide a detailed fingerprint of the molecular structure.

Molecular Structure

The structure of this compound, featuring a quinoline ring system substituted with a hydroxyl group at position 8 and a chlorine atom at position 2, is the primary determinant of its chemical behavior.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[10] The electron-withdrawing nature of the chlorine atom at C2 and the nitrogen at N1, combined with the electron-donating hydroxyl group at C8, creates a distinct and predictable pattern of chemical shifts for the aromatic protons.

  • ¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically 6.5-8.5 ppm). The protons on the carbocyclic ring (H5, H6, H7) will be influenced by the hydroxyl group, while the protons on the heterocyclic ring (H3, H4) will be deshielded by the adjacent nitrogen and chlorine atoms.

  • ¹³C NMR: Nine carbon signals are expected. The C2 and C8 carbons, directly attached to the electronegative chlorine and oxygen atoms, will be significantly shifted downfield.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the final solution height is adequate for the spectrometer used (typically ~4 cm).

  • Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlet peaks for each carbon.

    • Expert Tip: For unambiguous assignment, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are highly recommended.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the quinoline ring gives rise to strong absorptions in the UV region.

  • Expected Transitions: The spectrum will be dominated by π→π* transitions characteristic of the aromatic system. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for weaker n→π* transitions.[11]

  • Solvatochromism and pH Effects: The position of the absorption maximum (λmax) is sensitive to the solvent environment.[12] Furthermore, the protonation state of the phenolic hydroxyl group is pH-dependent, leading to significant shifts in the UV-Vis spectrum as the pH changes. This property is the basis for spectrophotometric pKa determination.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This typically corresponds to a concentration in the low micromolar (µM) range.

  • Blanking: Use a cuvette filled with the pure solvent to zero the spectrophotometer (set the baseline).

  • Measurement: Replace the blank cuvette with the sample cuvette and scan a range from approximately 200 to 500 nm to record the absorption spectrum.

Solubility and Acidity: The Keys to Application

The solubility and acidity (pKa) of this compound are paramount properties that dictate its behavior in biological systems and analytical assays.

Solubility Profile
  • Aqueous Solubility: Like its parent, 8-hydroxyquinoline, this compound has limited solubility in water due to its predominantly hydrophobic aromatic structure.[13][14]

  • Organic Solvents: It is generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[13]

  • pH Dependence: The solubility in aqueous media is highly dependent on pH. In basic solutions (pH > pKa), the phenolic hydroxyl group deprotonates to form the more soluble phenoxide anion. Conversely, in strongly acidic solutions, the quinoline nitrogen can be protonated, also increasing solubility.

  • Equilibration: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed vial.

  • Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

Acidity (pKa)

The pKa value quantifies the acidity of the phenolic hydroxyl group. For 8-hydroxyquinoline, the pKa is approximately 9.9.[4] The electron-withdrawing chloro-substituent at the 2-position is expected to slightly lower this value, making this compound a slightly stronger acid than its parent compound. This pKa is crucial as it determines the pH range over which the molecule exists in its neutral or anionic form, directly impacting its metal-chelating ability and biological membrane permeability.

G cluster_0 Physicochemical Characterization Workflow Start Pure Compound (this compound) Spectroscopy Spectroscopic Analysis (NMR, UV-Vis, IR) Start->Spectroscopy Properties Property Determination (Solubility, pKa) Start->Properties Chroma Chromatographic Purity (HPLC) Start->Chroma Data Data Integration & Structural Confirmation Spectroscopy->Data Properties->Data Chroma->Data

Caption: General workflow for physicochemical characterization.

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and its inherent reactivity.

Synthetic Pathway

A common laboratory-scale synthesis involves the chlorination of 2,8-quinolinediol. This transformation is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF).[8] The reaction proceeds by converting the hydroxyl group at the 2-position into a chloro group while leaving the more sterically hindered and less reactive phenolic hydroxyl at the 8-position intact.

G Reactant 2,8-Quinolinediol Reagent Thionyl Chloride (SOCl₂) N,N-Dimethylformamide (DMF) Reactant->Reagent 1. Conditions Ice Bath to 50°C ~5.5 hours Reagent->Conditions 2. Product This compound Conditions->Product 3. Purification Column Chromatography Product->Purification 4.

References

2-Chloroquinolin-8-ol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloroquinolin-8-ol

Introduction

For researchers and scientists engaged in medicinal chemistry and drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. This guide provides a detailed technical overview of this compound, a key intermediate whose distinct substitution pattern—a chlorine atom at the C2 position and a hydroxyl group at the C8 position—offers unique reactivity and potential for creating novel therapeutic agents. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and safety protocols, providing a comprehensive resource for its application in the laboratory.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational for all scientific research, ensuring reproducibility and accurate communication. This compound is systematically identified by its IUPAC name and its universally recognized CAS number.

The IUPAC name, This compound , is derived from the parent heterocycle, quinoline, with substituents indicated by their respective locants.[1][2] The Chemical Abstracts Service (CAS) has assigned the number 31568-91-9 to this specific compound, which serves as a unique identifier across all major chemical databases and supplier catalogs.[1][2][3][4][5][6]

Caption: Chemical structure of this compound.

A summary of its key identifiers is presented in the table below.

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 31568-91-9[1][2][3][4][5]
Molecular Formula C₉H₆ClNO[3][5]
InChI Key HNUFDBQIXGQAEX-UHFFFAOYSA-N[1][2][3]
Synonyms 2-Chloro-8-quinolinol, 2-Chloro-8-hydroxyquinoline, 8-hydroxy-2-chloroquinoline[3][5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. These properties dictate its solubility, stability, and reactivity. The compound typically presents as a solid at room temperature.[1]

PropertyValueSource(s)
Molecular Weight 179.61 g/mol [1]
Melting Point 63-64 °C[3][7]
Boiling Point 342.1 °C at 760 mmHg[3]
Density 1.4 g/cm³[3]
XLogP3 2.8[2][3]
Appearance Solid[1]

The XLogP3 value suggests a moderate level of lipophilicity, which is an important parameter in drug design for predicting membrane permeability.

Synthesis Protocol

The synthesis of this compound can be effectively achieved from 2,8-Quinolinediol. The causality behind this experimental choice lies in the selective chlorination of the hydroxyl group at the C2 position, which is more susceptible to nucleophilic substitution when activated. The use of thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) is a standard and efficient method for this transformation. DMF acts as a catalyst, forming a Vilsmeier-Haack reagent intermediate which facilitates the chlorination.

Experimental Protocol: Synthesis from 2,8-Quinolinediol

This protocol is adapted from established procedures for the chlorination of quinolinols.[8]

Materials:

  • 2,8-Quinolinediol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Ice bath

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2,8-quinolinediol (1.0 eq) in N,N-dimethylformamide in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.

  • First Reagent Addition: Slowly add thionyl chloride (4.0 eq) dropwise to the cooled and stirring suspension. This exothermic reaction must be controlled to prevent side reactions.

  • Initial Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Second Reagent Addition & Heating: Add another portion of thionyl chloride (4.0 eq) and raise the temperature to 50 °C. Continue stirring for an additional 3.5 hours to drive the reaction to completion.

  • Workup: After cooling the reaction mixture back to room temperature, pour it carefully into ice water to quench the excess thionyl chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The organic phase will contain the desired product.

  • Washing and Drying: Wash the combined organic layers with water to remove residual DMF and other water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to remove the solvent. Purify the resulting residue by silica gel column chromatography, typically using an ethyl acetate/hexane gradient (e.g., 1:20) to isolate the pure 2-chloro-8-hydroxyquinoline.[8]

G reactant 2,8-Quinolinediol product This compound reactant->product Chlorination at 50°C reagent Thionyl Chloride (SOCl₂) N,N-dimethylformamide (DMF) reagent->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound is primarily a research chemical and building block, its structural motifs are of significant interest to drug development professionals.[5] The quinoline core is central to numerous pharmaceuticals, most notably antimalarials like chloroquine.[9] The 8-hydroxyquinoline (8-HQ) moiety is a well-known chelating agent and has been incorporated into compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[10][11][12]

The strategic placement of a reactive chlorine atom at the C2 position and a hydroxyl group at the C8 position makes this compound a versatile precursor for library synthesis:

  • Nucleophilic Aromatic Substitution: The chlorine at C2 is susceptible to displacement by various nucleophiles (amines, thiols, alcohols), allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).

  • Modification of the Hydroxyl Group: The C8 hydroxyl group can be etherified or esterified, providing another site for molecular modification to optimize pharmacokinetic or pharmacodynamic properties.[13][14]

This dual functionality enables the creation of complex derivatives for screening against various therapeutic targets, from infectious diseases to oncology.[10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification: Based on available safety data, the compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

  • H412: Harmful to aquatic life with long-lasting effects.[1][4]

Recommended Precautions and Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][15]

  • Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][15]

  • Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[16][17]

  • Wash hands thoroughly after handling.[16][17]

  • Prevent fire caused by electrostatic discharge by using non-sparking tools.[3]

Storage Conditions:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3][17]

  • For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[1][5]

  • Store away from incompatible materials and foodstuff containers.[3]

References

molecular structure and characterization of 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Chloroquinolin-8-ol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and multifaceted characterization of this compound (CAS No: 31568-91-9).[1][2] As a key heterocyclic scaffold, quinoline derivatives are paramount in medicinal chemistry and materials science, demonstrating a wide array of biological activities including anticancer and antimalarial properties.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques used to confirm the identity, purity, and structural intricacies of this compound. We will delve into the causality behind experimental choices, presenting field-proven insights into spectroscopic analysis, X-ray crystallography, and computational chemistry, thereby providing a self-validating framework for its investigation.

Molecular Structure and Physicochemical Properties

This compound is a substituted bicyclic aromatic heterocycle. The core structure consists of a pyridine ring fused to a phenol, with a chlorine atom at the C2 position of the pyridine ring and a hydroxyl group at the C8 position of the benzene ring.[1] This specific arrangement of functional groups dictates its chemical reactivity, potential for hydrogen bonding, and its utility as a ligand for metal chelation.

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and designing subsequent experimental work such as solubility studies and formulation development.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 31568-91-9PubChem[1]
Molecular Formula C₉H₆ClNOPubChem[1]
Molecular Weight 179.61 g/mol Sigma-Aldrich
Appearance Pale-yellow to yellow-brown solidSigma-Aldrich[6]
Melting Point 63-64 °CChemicalBook[7]
Boiling Point (Predicted) 342.1±22.0 °CChemicalBook[7]
Density (Predicted) 1.412±0.06 g/cm³ChemicalBook[7]
XLogP3 (Computed) 2.8PubChem[1]
InChIKey HNUFDBQIXGQAEX-UHFFFAOYSA-NSigma-Aldrich
Storage Temperature 2-8°C, Inert atmosphereSigma-Aldrich

Synthesis of this compound

The synthesis of this compound is commonly achieved via the chlorination of a quinolinediol precursor. The choice of a potent chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalyst and solvent such as N,N-dimethylformamide (DMF) is crucial for efficiently replacing the hydroxyl group at the 2-position with a chlorine atom.[8] DMF acts not only as a solvent but also forms the Vilsmeier-Haack reagent in situ with thionyl chloride, which is the active electrophile in this transformation.

Experimental Protocol: Synthesis from 2,8-Quinolinediol[9]

This protocol describes a robust method for synthesizing this compound, yielding a pale yellow solid.

  • Reagent Preparation: Suspend 2,8-quinolinediol (2.00 g, 12.4 mmol) in N,N-dimethylformamide (20 ml).

  • Initial Chlorination: Place the suspension in an ice bath to cool. Add thionyl chloride (3.56 ml, 49.6 mmol) dropwise while stirring. The dropwise addition under cooling is a critical step to control the exothermic reaction.

  • Room Temperature Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. This allows the initial reaction to proceed to completion.

  • Secondary Chlorination and Heating: Add a second portion of thionyl chloride (3.56 ml, 49.6 mmol) and raise the temperature to 50 °C. Continue stirring for an additional 3.5 hours. The elevated temperature and excess reagent ensure the conversion of any remaining starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water to quench the excess thionyl chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The organic phase will contain the desired product.

  • Washing and Drying: Wash the organic phase with water to remove residual DMF and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to remove the solvent. Purify the resulting residue using silica gel column chromatography (eluent: ethyl acetate/hexane = 1/20) to afford pure 2-chloro-8-hydroxyquinoline.[8] A typical yield for this procedure is around 77%.[8]

Visualization: Synthesis Workflow

cluster_synthesis Synthesis of this compound start Suspend 2,8-quinolinediol in DMF step1 Cool in ice bath start->step1 step2 Add SOCl₂ (dropwise) step1->step2 step3 Stir at room temp (2h) step2->step3 step4 Add more SOCl₂ step3->step4 step5 Heat to 50°C (3.5h) step4->step5 step6 Quench with ice water step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Purify via Column Chromatography step7->step8 end_node Pure this compound step8->end_node

Caption: A step-by-step workflow for the synthesis of this compound.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the quinoline ring system will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic currents. The coupling patterns (doublets, triplets, or doublets of doublets) will reveal the connectivity between adjacent protons. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.[1] The carbon attached to the electronegative chlorine (C2) and oxygen (C8) atoms will be significantly downfield. For example, in related quinoline structures, carbons attached to halogens or oxygen appear in the 140-160 ppm range.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

  • C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

  • C=N and C=C Aromatic Stretch: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the quinoline ring system.

  • C-O Stretch: A peak in the 1200-1300 cm⁻¹ range indicates the C-O bond of the phenol.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 180.[8]

  • Isotopic Pattern: A key confirmatory feature will be the isotopic signature of chlorine. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M) and another two mass units higher for the molecule containing ³⁷Cl (M+2). The expected intensity ratio of the M to M+2 peak is approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring is expected to absorb UV radiation, resulting in characteristic absorption bands. These spectra are useful for quantitative analysis and for studying interactions with other molecules, such as metal ions.

Visualization: Overall Characterization Workflow

cluster_char Comprehensive Characterization Strategy cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_spec_tech cluster_cryst_tech cluster_comp_tech sample This compound Sample spectro Spectroscopic Techniques sample->spectro cryst Crystallographic Techniques sample->cryst comp Quantum Chemical Calculations sample->comp nmr NMR (¹H, ¹³C) spectro->nmr ir FT-IR spectro->ir ms Mass Spec. spectro->ms xrd Single-Crystal XRD cryst->xrd dft DFT (Structure, Spectra Prediction) comp->dft

Caption: A multidisciplinary workflow for the characterization of this compound.

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.[10][11] This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are invaluable for structure-activity relationship (SAR) studies in drug design.

While specific crystallographic data for this compound is not widely published, analysis of closely related 2-chloroquinoline derivatives provides critical insights into expected molecular geometry and crystal packing.[12] Small changes in substituents on the quinoline core can significantly influence these parameters.

Experimental Protocol: Single-Crystal X-ray Diffraction

The generalized workflow for obtaining a crystal structure is as follows:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals. This involves slowly evaporating a solvent from a saturated solution of the purified compound. Various techniques like slow evaporation, vapor diffusion, or cooling are employed.

  • Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in a diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion and then irradiated with a monochromatic X-ray beam.

  • Data Processing: The diffraction pattern, consisting of thousands of reflections, is collected. The intensities of these reflections are integrated and corrected for experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model converges, resulting in a final, validated crystal structure.[10]

Visualization: X-ray Crystallography Workflow

cluster_xrd Single-Crystal X-ray Diffraction Workflow start High-Purity Compound step1 Crystallization (e.g., Slow Evaporation) start->step1 step2 Select Suitable Single Crystal step1->step2 step3 Mount Crystal and Collect X-ray Diffraction Data step2->step3 step4 Process Data (Integration & Correction) step3->step4 step5 Solve Structure (Phase Problem) step4->step5 step6 Refine Atomic Model step5->step6 end_node Final 3D Molecular Structure step6->end_node

Caption: The logical progression for determining a molecule's 3D structure via XRD.

Quantum Chemical Calculations: A Theoretical Insight

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complement to experimental data.[13][14] These in silico methods can predict molecular properties with high accuracy, aiding in the interpretation of experimental spectra and providing insights into the molecule's electronic structure and reactivity.[15]

  • Structural Optimization: DFT can be used to calculate the lowest energy (most stable) conformation of the molecule, predicting bond lengths and angles that can be compared with XRD data.

  • Spectra Prediction: Vibrational frequencies (for IR spectra) and NMR chemical shifts can be calculated. Comparing these theoretical spectra with experimental results helps validate the structural assignment.[14]

  • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's ability to donate or accept electrons. The Molecular Electrostatic Potential (MEP) map can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, which is crucial for understanding potential biological interactions.[15]

The synergy between experimental characterization and theoretical calculations provides a robust and comprehensive understanding of the molecule's behavior at an atomic level.

Biological Context and Applications

The quinoline scaffold is a privileged structure in medicinal chemistry.[5] Derivatives of quinoline have been extensively studied and developed as therapeutic agents for a wide range of diseases.[4][16] The presence of the chloro and hydroxyl groups on this compound makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. For example, 8-hydroxyquinoline derivatives are known for their metal-chelating properties and have been investigated as anticancer, antifungal, and neuroprotective agents.[17] A thorough characterization of this building block is therefore the first essential step in the rational design and development of novel drugs.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry, spectroscopy, crystallography, and computational modeling. This guide has outlined the key methodologies and the rationale behind their application. From its logical synthesis to its detailed structural elucidation through NMR, IR, and MS, and validation by X-ray crystallography and DFT calculations, each step provides a layer of confidence in the molecule's identity and properties. This rigorous analytical framework is indispensable for any researcher or developer intending to utilize this versatile compound in materials science or as a scaffold for novel therapeutic agents.

References

A Spectroscopic Guide to 2-Chloroquinolin-8-ol: In-Depth Analysis and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloroquinolin-8-ol (C₉H₆ClNO), a substituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages expert knowledge and comparative data from analogous structures to predict, interpret, and present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. This approach mirrors the real-world workflow of a research scientist characterizing a novel or sparsely documented compound, emphasizing the foundational principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of quinoline, featuring two key substituents: a chlorine atom at the C2 position and a hydroxyl group at the C8 position. These substituents exert significant electronic effects on the bicyclic aromatic system, which are directly observable in its spectroscopic signatures.

  • The Chlorine Atom (C2): As an electron-withdrawing group, the chlorine atom deshields adjacent protons and carbons in the NMR spectra. Its presence is also a definitive marker in mass spectrometry due to the characteristic isotopic abundance of ³⁵Cl and ³⁷Cl.

  • The Hydroxyl Group (C8): As an electron-donating group, the -OH group will influence the chemical shifts of the carbocyclic ring.[1] It will also produce a distinct, broad absorption band in the IR spectrum.

The interplay of these two groups on the quinoline framework dictates the unique spectral fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra by analyzing the effects of the chloro and hydroxyl substituents on the parent quinoline ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The hydroxyl proton may appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Key Interpretive Points:

  • Pyridine Ring Protons (H3, H4): The chlorine at C2 will significantly influence the electronic environment of the pyridine ring. Protons H3 and H4 are expected to appear as doublets due to ortho-coupling (³JHH). The electron-withdrawing nature of the adjacent nitrogen and chlorine atoms will likely shift these protons downfield compared to unsubstituted quinoline.[2]

  • Carbocyclic Ring Protons (H5, H6, H7): These protons will form a more complex splitting pattern. H5 and H7 will likely appear as doublets of doublets, coupled to their ortho and meta neighbors. H6 will likely be a triplet or doublet of doublets. The hydroxyl group at C8 will exert a shielding effect, shifting these protons slightly upfield relative to a quinoline ring with only a C2-chloro substituent.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H37.2 - 7.4d8.5 - 9.0Ortho-coupled to H4; shielded relative to H4 by proximity to the carbocyclic ring.
H47.9 - 8.1d8.5 - 9.0Ortho-coupled to H3; deshielded by the ring nitrogen.
H57.0 - 7.2d7.5 - 8.0Ortho-coupled to H6; shielded by the adjacent -OH group.
H67.3 - 7.5t7.5 - 8.0Coupled to H5 and H7.
H76.8 - 7.0d7.5 - 8.0Ortho-coupled to H6; shielded by the adjacent -OH group.
8-OH9.0 - 10.0br s-Labile proton, chemical shift is solvent and concentration dependent.

Note: Predictions are based on additive effects and data from analogous compounds. Actual values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the quinoline ring. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Key Interpretive Points:

  • C2 and C8: These carbons, directly attached to the electronegative Cl and O atoms, will be significantly shifted. C2 will be deshielded by chlorine and the ring nitrogen. C8 will be strongly deshielded by the hydroxyl group, appearing in the typical range for a carbon in a phenol-like environment.

  • Quaternary Carbons (C4a, C8a): These carbons will typically show weaker signals. Their chemical shifts are influenced by their position at the ring junction.

  • Aromatic Carbons: Carbons in aromatic rings typically appear in the 110-160 ppm range.[3][4] The specific shifts will be modulated by the positions relative to the electron-withdrawing and electron-donating substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2148 - 152Attached to electronegative Cl and adjacent to N.
C3122 - 125Standard aromatic CH.
C4138 - 142Deshielded by adjacent N.
C4a127 - 130Quaternary carbon at ring junction.
C5118 - 122Shielded by ortho -OH group.
C6128 - 132Standard aromatic CH.
C7110 - 114Shielded by para -OH group.
C8150 - 155Attached to electronegative O.
C8a138 - 141Quaternary carbon at ring junction.
Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized workflow for acquiring high-quality NMR data for substituted quinolines.

Workflow: NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_2d Advanced 2D Experiments (Optional) weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL DMSO-d₆ or CDCl₃) weigh->dissolve transfer 3. Filter and Transfer to a clean 5 mm NMR tube dissolve->transfer insert 4. Insert Sample & Lock Lock on solvent deuterium signal transfer->insert shim 5. Shim Magnetic Field Optimize for resolution and peak shape insert->shim acq_1h 6. Acquire ¹H Spectrum Standard single-pulse experiment shim->acq_1h acq_13c 7. Acquire ¹³C Spectrum Proton-decoupled pulse sequence acq_1h->acq_13c cosy COSY: Correlates coupled protons (e.g., H3-H4) hsqc HSQC: Correlates protons to directly attached carbons hmbc HMBC: Correlates protons to carbons over 2-3 bonds (structure confirmation)

Caption: Standard workflow for NMR analysis of quinoline derivatives.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be dominated by vibrations of the quinoline ring system, the hydroxyl group, and the carbon-chlorine bond.

Key Interpretive Points:

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

  • Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

  • C=C and C=N Ring Stretching: The "fingerprint region" for quinolines is rich with information. Strong to medium absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the aromatic rings.[5][6]

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region can be attributed to the C-O stretching of the phenolic hydroxyl group.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to appear as a strong band in the 700-800 cm⁻¹ region.[7]

  • Out-of-Plane Bending: Bands in the 750-900 cm⁻¹ region correspond to the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.[8]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Type
3200 - 3600Broad, StrongO-H stretch (H-bonded)
3000 - 3100Sharp, MediumAromatic C-H stretch
1570 - 1620Medium-StrongC=C and C=N ring stretch
1450 - 1550Medium-StrongC=C and C=N ring stretch
1200 - 1300StrongC-O stretch (phenol)
750 - 900StrongC-H out-of-plane bend
700 - 800StrongC-Cl stretch
Experimental Protocol for FT-IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method would be appropriate.[9][10]

Workflow: Solid-State FT-IR Analysis (ATR Method)

G clean 1. Clean ATR Crystal (e.g., with isopropanol) bkg 2. Collect Background Spectrum (Clean, empty crystal) clean->bkg sample 3. Place Sample on Crystal (A small amount of powder) bkg->sample pressure 4. Apply Pressure (Ensure good contact with anvil) sample->pressure collect 5. Collect Sample Spectrum (Co-add scans for S/N improvement) pressure->collect

Caption: Protocol for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that causes fragmentation, offering structural clues.

Key Interpretive Points:

  • Molecular Ion Peak (M⁺): The most critical feature is the molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This is due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes. For this compound (M.W. ≈ 179.6 g/mol ), these peaks are expected at m/z 179 and m/z 181.

  • Protonated Molecular Ion [M+H]⁺: In softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule is often observed. Synthesis data confirms the presence of ions at m/z 180 and m/z 182, corresponding to [C₉H₇³⁵ClNO]⁺ and [C₉H₇³⁷ClNO]⁺.

  • Fragmentation Pattern: Under EI conditions, the molecular ion will fragment.[11][12] Common fragmentation pathways for quinolines involve the loss of small, stable molecules.

    • Loss of Cl: A significant fragment at m/z 144 ([M-Cl]⁺) would be expected.

    • Loss of CO/CHO: Fragmentation of the phenolic ring could lead to the loss of carbon monoxide (m/z 151/153) or a formyl radical.

    • Formation of Quinoline Cation: Fragmentation could lead to a quinoline-like cation radical.

Logical Flow: Fragmentation of this compound in EI-MS

G M [M]⁺˙ m/z 179/181 (3:1) M_Cl [M-Cl]⁺ m/z 144 M->M_Cl - Cl˙ M_HCN [M-HCN]⁺˙ m/z 152/154 M->M_HCN - HCN M_CO [M-CO]⁺˙ m/z 151/153 M->M_CO - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data create a comprehensive spectral profile that can be used to guide the identification and characterization of this molecule in a research setting. The included experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy for professionals in drug development and chemical synthesis.

References

Tautomerism in Substituted 8-Hydroxyquinolines: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their potent metal-chelating properties and diverse biological activities. Central to their chemical behavior and biological function is the phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting constitutional isomers. This guide provides a comprehensive technical overview of the tautomeric equilibria in substituted 8-hydroxyquinolines, designed for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the predominant tautomeric forms, the profound influence of substituents and environmental factors on the tautomeric ratio, and the state-of-the-art experimental and computational methodologies for their characterization. This document aims to equip researchers with the foundational knowledge and practical insights necessary to understand, predict, and manipulate the tautomeric behavior of this important class of compounds.

Introduction: The Significance of Tautomerism in 8-Hydroxyquinolines

8-Hydroxyquinoline (8-HQ), a bicyclic aromatic compound, is not a static entity but exists as a mixture of tautomers in equilibrium. This dynamic interplay of structures is primarily a prototropic tautomerism, involving the migration of a proton between the hydroxyl group and the pyridinic nitrogen. The position of this equilibrium is exquisitely sensitive to the electronic nature of substituents on the quinoline ring, as well as to environmental factors such as solvent polarity and pH.

The ability of 8-HQ derivatives to act as metal chelators, and their resulting biological activities, including anticancer, antimicrobial, and neuroprotective effects, are intimately linked to their tautomeric state. The dominant tautomer dictates the molecule's hydrogen bonding capacity, lipophilicity, and three-dimensional shape, all of which are critical determinants of its interaction with biological targets. A thorough understanding of the tautomeric landscape of substituted 8-hydroxyquinolines is therefore not merely an academic exercise but a prerequisite for the rational design of novel therapeutics and functional materials.

The Tautomeric Landscape of 8-Hydroxyquinoline

The tautomerism of 8-hydroxyquinoline is principally an equilibrium between the enol and keto (or zwitterionic) forms.

  • Enol Form (E): This is the canonical representation of 8-hydroxyquinoline, featuring a hydroxyl group at the C8 position. This form benefits from the aromaticity of the quinoline ring system. An intramolecular hydrogen bond between the hydroxyl proton and the pyridinic nitrogen is a key stabilizing feature of this tautomer.

  • Keto (Zwitterionic) Form (K): In this tautomer, the proton from the hydroxyl group has migrated to the pyridinic nitrogen, resulting in a zwitterionic structure with a negatively charged oxygen and a positively charged nitrogen. This form disrupts the aromaticity of the pyridine ring to some extent but can be stabilized by polar solvents and specific substituent effects.

The equilibrium between these two forms is dynamic and the position of the equilibrium is represented by the tautomeric equilibrium constant, KT = [Keto]/[Enol].

Tautomers Enol Enol Form (E) (8-hydroxyquinoline) Keto Keto (Zwitterionic) Form (K) (quinolin-8(1H)-one) Enol->Keto Proton Transfer

Unlocking the Electronic Landscape of Halogenated Quinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the electronic properties of halogenated quinoline derivatives, a class of compounds demonstrating immense potential across pharmaceutical and materials science landscapes. By delving into the intricate interplay between halogen substitution patterns and the quinoline scaffold's electronic structure, this guide offers a foundational understanding for researchers, scientists, and drug development professionals. We will navigate through advanced synthetic strategies, rigorous experimental characterization techniques, and powerful computational modeling approaches, equipping you with the knowledge to rationally design and analyze these versatile molecules for a myriad of applications, from targeted therapeutics to next-generation organic electronics.

Introduction: The Quinoline Scaffold and the Influence of Halogenation

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its inherent aromaticity, planarity, and the presence of a nitrogen atom confer a unique set of electronic and photophysical properties. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold provides a powerful tool to modulate these properties with remarkable precision.

Halogens exert their influence through a combination of inductive and resonance effects.[4] Their high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which can significantly impact the electron density distribution within the quinoline ring. Conversely, the lone pairs on halogen atoms can participate in resonance, donating electron density back to the aromatic system (+R effect). The interplay of these opposing effects, which varies down the halogen group, allows for the fine-tuning of a molecule's electronic characteristics. This targeted modification is central to optimizing the performance of halogenated quinoline derivatives in various applications, including as antibacterial, antifungal, antimalarial, and anticancer agents, as well as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[5][6][7][8][9]

This guide will systematically unpack the methodologies used to synthesize, characterize, and model these fascinating compounds, providing both the theoretical underpinnings and practical insights necessary for advanced research and development.

Synthetic Strategies for Position-Specific Halogenation

The precise placement of a halogen atom on the quinoline ring is paramount to controlling its electronic properties. A variety of synthetic methods have been developed to achieve regioselective halogenation.

Electrophilic Aromatic Substitution

Direct electrophilic halogenation of the quinoline ring is a common approach. The electron-rich benzene ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The position of substitution is directed by the existing substituents and the reaction conditions. For instance, the synthesis of 5,7-dibromo-8-hydroxyquinoline can be achieved by reacting 8-hydroxyquinoline with two equivalents of bromine.[6]

Sandmeyer and Related Reactions

Aminoquinolines serve as versatile precursors for the introduction of halogens via diazotization followed by reaction with a halogen source (e.g., CuX for the Sandmeyer reaction). This method allows for the installation of halogens at positions that are not readily accessible through direct electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful means to introduce alkynyl groups, which can subsequently be functionalized or influence the electronic properties of the quinoline core.[10] These methods offer high functional group tolerance and precise control over the substitution pattern.

One-Pot, Multi-Component Reactions

Recent advances have led to the development of efficient one-pot, three-component methods for the synthesis of highly substituted quinolines. For example, 6-iodo-substituted carboxy-quinolines can be synthesized from iodo-aniline, pyruvic acid, and various aldehydes.[11]

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of halogenated quinoline derivatives.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application Start Starting Materials (e.g., Aniline, Pyruvic Acid, Aldehyde) Reaction Multi-Component Reaction or Stepwise Synthesis Start->Reaction Halogenation Regioselective Halogenation Reaction->Halogenation Purification Purification & Characterization (NMR, MS, IR) Halogenation->Purification Experimental Experimental Characterization (UV-Vis, Fluorescence, CV) Purification->Experimental Computational Computational Modeling (DFT) Purification->Computational DrugDev Drug Development Experimental->DrugDev MatSci Materials Science Experimental->MatSci Computational->DrugDev Computational->MatSci G cluster_uvvis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_cv Cyclic Voltammetry UV_Source Light Source UV_Mono Monochromator UV_Source->UV_Mono UV_Sample Sample (Cuvette) UV_Mono->UV_Sample UV_Detector Detector UV_Sample->UV_Detector F_Source Excitation Source F_Mono_Ex Excitation Monochromator F_Source->F_Mono_Ex F_Sample Sample (Cuvette) F_Mono_Ex->F_Sample F_Mono_Em Emission Monochromator F_Sample->F_Mono_Em F_Detector Detector F_Mono_Em->F_Detector CV_Potentiostat Potentiostat CV_Cell Electrochemical Cell (Working, Reference, Counter Electrodes) CV_Potentiostat->CV_Cell G cluster_dft DFT Calculation Workflow cluster_output Interpretation of Output Input Input Molecular Structure Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Calculation Freq->SPE Energies HOMO/LUMO Energies & Energy Gap SPE->Energies MEP Molecular Electrostatic Potential SPE->MEP Reactivity Global Reactivity Descriptors Energies->Reactivity

References

An In-depth Technical Guide to the Metal Chelating Properties of 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Substituted Quinoline

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration into the metal chelating properties of 2-Chloroquinolin-8-ol. As a derivative of the well-established chelating agent 8-hydroxyquinoline (oxine), this compound presents a unique scaffold for the development of novel therapeutics, advanced materials, and sensitive analytical reagents.[1][2][3] The strategic placement of a chloro-substituent at the 2-position of the quinoline ring is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its coordination chemistry and biological activity. This guide is designed to provide not only a thorough understanding of the fundamental principles governing its metal chelation but also to equip you with the practical knowledge to investigate and harness these properties in your own research endeavors.

The 8-Hydroxyquinoline Scaffold: A Foundation of Potent Chelation

The remarkable metal-chelating ability of 8-hydroxyquinoline and its derivatives is the cornerstone of their diverse applications, ranging from antimicrobial and anticancer agents to neuroprotective and anti-inflammatory compounds.[1][2][3][4] This potency stems from the presence of a phenolic hydroxyl group at the 8-position and a nitrogen atom within the quinoline ring, which together form a powerful bidentate chelation site. Upon deprotonation of the hydroxyl group, these two atoms can coordinate with a metal ion to form a stable five-membered ring, a structural motif that is thermodynamically highly favorable.[2][5] This chelation can profoundly alter the biological activity of both the parent molecule and the metal ion, for instance, by facilitating the transport of metal ions across cell membranes or by inhibiting the activity of metalloenzymes crucial for pathogen survival or tumor progression.[1][6]

The introduction of substituents onto the 8-hydroxyquinoline core, as in this compound, allows for the fine-tuning of its chelating and pharmacological properties. The electron-withdrawing nature of the chlorine atom at the 2-position is expected to influence the pKa of the hydroxyl group and the electron density of the nitrogen atom, thereby altering the stability of the resulting metal complexes.

Fundamentals of this compound Metal Chelation

The chelation of a metal ion (Mⁿ⁺) by this compound (L) can be represented by the following equilibrium reaction:

Mⁿ⁺ + 2L ⇌ ML₂ + 2H⁺

This equilibrium is characterized by a stability constant (β), which quantifies the affinity of the ligand for the metal ion. A higher stability constant indicates a more stable complex. The stoichiometry of the complex, typically 1:2 (metal:ligand) for divalent metal ions, is a critical parameter that can be determined experimentally.[1][7]

The following diagram illustrates the fundamental chelation process:

ChelationProcess cluster_reactants Reactants cluster_product Product Metal_Ion Metal Ion (Mⁿ⁺) Complex Metal Complex (ML₂) Metal_Ion->Complex Coordination Ligand_1 This compound Ligand_1->Complex Ligand_2 This compound Ligand_2->Complex

Caption: Chelation of a metal ion by two molecules of this compound.

Synthesis of this compound

While various synthetic routes to substituted quinolines exist, a common approach for the synthesis of this compound involves the chlorination of 8-hydroxyquinolin-2(1H)-one. The following is a representative, though generalized, synthetic protocol. Researchers should consult the primary literature for detailed, optimized procedures.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 8-Hydroxyquinolin-2(1H)-one.

  • Chlorinating Agent: A suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is typically employed.

  • Reaction Conditions: The reaction is often carried out in an inert solvent and may require heating to drive the conversion.

  • Workup: After the reaction is complete, the mixture is carefully quenched, and the product is extracted into an organic solvent.

  • Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Experimental Characterization of Metal Chelating Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the metal chelating properties of this compound. The following sections detail the key experimental workflows.

UV-Visible Spectrophotometry: A Versatile Tool for Chelation Studies

UV-Visible spectrophotometry is a powerful and accessible technique for observing and quantifying metal chelation. The formation of a metal-ligand complex often results in a significant change in the electronic absorption spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in molar absorptivity.[1][7][8]

Experimental Protocol: UV-Visible Spectrophotometric Titration

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in deionized water or an appropriate buffer.

    • Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., HEPES or phosphate buffer at pH 7.4).

  • Titration:

    • In a cuvette, place a fixed concentration of the metal ion solution.

    • Record the initial UV-Vis spectrum.

    • Incrementally add small aliquots of the this compound stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of ligand to metal.

    • The inflection point of the resulting curve can be used to determine the stoichiometry of the metal-ligand complex.

Job's Plot (Method of Continuous Variations) for Stoichiometry Determination

To more accurately determine the stoichiometry, a Job's plot can be constructed.

  • Preparation of Solutions: Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their molar fractions are varied.

  • Measurement: Measure the absorbance of each solution at the λₘₐₓ of the complex.

  • Data Analysis: Plot the absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

JobsPlotWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solutions (Metal & Ligand) B Create Series of Solutions (Constant Total Molarity, Varying Mole Fractions) A->B C Measure Absorbance at λmax of Complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Maximum Absorbance D->E

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Fluorescence Spectroscopy: Probing Chelation with High Sensitivity

8-hydroxyquinoline and its derivatives are often fluorescent, and their fluorescence properties can be significantly altered upon metal chelation.[9][10][11] This change, which can be either an enhancement or quenching of the fluorescence signal, provides a highly sensitive method for studying metal-ligand interactions.[9][12]

Experimental Protocol: Fluorescence Titration

  • Determine Optimal Wavelengths:

    • Record the excitation and emission spectra of this compound in the absence and presence of an excess of the metal ion to determine the optimal excitation and emission wavelengths.

  • Titration:

    • Prepare a solution of this compound at a fixed concentration in a suitable buffer.

    • Incrementally add aliquots of the metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum at the predetermined optimal excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The resulting binding curve can be analyzed to determine the binding affinity (e.g., the dissociation constant, Kd).

Potentiometric Titration: The Gold Standard for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[13][14][15][16] This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added. The release of protons upon complex formation allows for the calculation of the stepwise and overall stability constants.

Experimental Protocol: Potentiometric Determination of Stability Constants

  • System Calibration: Calibrate a pH meter with standard buffer solutions.

  • Titration Setup:

    • Prepare a solution containing a known concentration of this compound and a mineral acid (to protonate the ligand).

    • In a separate experiment, prepare a similar solution that also contains a known concentration of the metal ion.

  • Titration: Titrate both solutions with a standardized solution of a strong base (e.g., NaOH) under a constant temperature and an inert atmosphere (to prevent CO₂ absorption).

  • Data Acquisition: Record the pH after each addition of the base.

  • Data Analysis:

    • The titration data is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.

    • This data is then processed using specialized software to determine the protonation constants of the ligand and the stepwise stability constants of the metal complexes.[13][15]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Stability Constants (log β) of 8-Hydroxyquinoline with Various Metal Ions (Reference Data)

Metal IonStoichiometry (Metal:Ligand)log K₁log K₂log K₃Method
Cu(II)1:212.111.2-Potentiometry[1]
Zn(II)1:28.67.9-Potentiometry[1]
Ni(II)1:29.88.5-Potentiometry[1]
Co(II)1:29.58.2-Potentiometry[1]
Fe(III)1:312.311.510.0Potentiometry[1]

Note: The stability constants for this compound are expected to differ from these values due to the electronic effect of the chloro substituent. These values serve as a benchmark for experimental investigation.

Table 2: Spectroscopic Properties of Metal-2-Chloroquinolin-8-ol Complexes (Hypothetical Data for Illustrative Purposes)

Metal Ionλₘₐₓ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Fluorescence Emission Max (nm)
Cu(II)4105,500Quenched
Zn(II)3954,800520
Fe(III)4506,200Quenched

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies for investigating the metal chelating properties of this compound. The strategic placement of the chloro-substituent offers a promising avenue for modulating the chelation behavior of the 8-hydroxyquinoline scaffold, potentially leading to the development of novel compounds with enhanced therapeutic or analytical capabilities.

Future research should focus on the systematic determination of the stability constants of this compound with a range of biologically and environmentally relevant metal ions. Furthermore, elucidating the structure of the resulting metal complexes through techniques such as X-ray crystallography will provide invaluable insights into the coordination geometry and bonding interactions. By combining the experimental approaches outlined in this guide with computational modeling, a deeper and more predictive understanding of the structure-activity relationships of this intriguing class of chelators can be achieved.

References

Methodological & Application

The Versatile Scaffold: Harnessing 2-Chloroquinolin-8-ol for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Discovery

The quinoline nucleus is a cornerstone in the architecture of medicinally important compounds, demonstrating a remarkable breadth of biological activities.[1][2] Among the numerous quinoline-based synthons, 2-Chloroquinolin-8-ol stands out as a particularly versatile precursor. Its unique arrangement of functional groups—a reactive chloro-substituent at the 2-position, a chelating hydroxyl group at the 8-position, and an aromatic core—provides a rich platform for the synthesis of a diverse array of bioactive molecules.[3] This guide offers a detailed exploration of the synthetic utility of this compound, presenting field-proven insights and step-by-step protocols for the generation of novel compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[4][5]

The Strategic Advantage of this compound in Synthesis

The chemical personality of this compound is defined by the electrophilic nature of the C2 carbon, making it susceptible to nucleophilic attack, and the ability of the 8-hydroxyl group to act as a coordinating ligand. This duality allows for a sequential and controlled functionalization of the quinoline scaffold. The chlorine atom at the 2-position is a good leaving group, facilitating a variety of substitution and cross-coupling reactions. This reactivity is crucial for introducing diverse functionalities that can modulate the biological activity of the resulting molecules.

Core Synthetic Strategies and Protocols

This section details key synthetic transformations utilizing this compound as the starting material. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic design.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Amines and Ethers

The electron-withdrawing effect of the quinoline nitrogen atom activates the C2 position towards nucleophilic aromatic substitution. This reaction provides a straightforward method for introducing amine and ether functionalities, which are prevalent in many bioactive compounds.

Causality of Experimental Choices: The choice of a strong base is critical to deprotonate the incoming nucleophile, increasing its nucleophilicity. The solvent is typically a polar aprotic solvent to solvate the cation of the base without interfering with the nucleophile. The reaction temperature is elevated to overcome the activation energy of the substitution on an aromatic ring.

Protocol 1: Synthesis of 2-Aminoquinolin-8-ol Derivatives

This protocol describes the synthesis of a 2-amino-substituted quinolin-8-ol, a key intermediate for further derivatization.

  • Materials: this compound, desired primary or secondary amine, a strong base (e.g., sodium hydride or potassium tert-butoxide), and a polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).

  • Procedure:

    • To a stirred solution of the amine (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add a solution of this compound (1 equivalent) in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Caption: SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions offer a high degree of functional group tolerance and allow for the introduction of a wide range of substituents at the 2-position of the quinoline ring.

The Suzuki-Miyaura coupling enables the synthesis of 2-aryl- or 2-vinylquinolin-8-ol derivatives, which are scaffolds with reported anticancer activities.[6]

Causality of Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the catalytic cycle. The base is required for the transmetalation step, and the solvent system is chosen to ensure the solubility of all reactants.

Protocol 2: Synthesis of 2-Arylquinolin-8-ol Derivatives

This protocol outlines the general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Procedure:

    • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

    • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Di-organo Pd(II) Intermediate Di-organo Pd(II) Intermediate Transmetalation->Di-organo Pd(II) Intermediate Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Di-organo Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) 2-Arylquinolin-8-ol 2-Arylquinolin-8-ol Reductive Elimination->2-Arylquinolin-8-ol

Caption: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination offers a versatile and efficient method for the synthesis of 2-aminoquinolin-8-ol derivatives from a wide range of primary and secondary amines.[7][8]

Causality of Experimental Choices: This reaction is highly dependent on the choice of the palladium precursor and a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is used to deprotonate the amine without competing in the reaction.

Protocol 3: Synthesis of N-Aryl-2-aminoquinolin-8-ol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

  • Materials: this compound, aryl amine, palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand (e.g., XPhos, SPhos, or BINAP), a strong base (e.g., NaOtBu or K₃PO₄), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.4 equivalents).

    • Add this compound (1 equivalent) and the aryl amine (1.2 equivalents).

    • Add the anhydrous solvent and seal the tube.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine (R2NH) Amine (R2NH) Amine Coordination Amine Coordination Amine (R2NH)->Amine Coordination Pd(0)L Pd(0)L Pd(0)L->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Pd(II) Complex->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Base Base->Deprotonation Pd(II) Amido Complex Pd(II) Amido Complex Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L 2-Aminoquinolin-8-ol 2-Aminoquinolin-8-ol Reductive Elimination->2-Aminoquinolin-8-ol

Caption: Buchwald-Hartwig Amination Workflow.

Synthesis of Schiff Bases: A Platform for Diverse Biological Activities

Schiff bases derived from quinoline moieties are well-documented for their wide range of biological activities, including antimicrobial and anticancer properties.[6][9] The synthesis typically involves the condensation of an amino-functionalized quinoline with an aldehyde or ketone. To utilize this compound, it is often first converted to an amino or hydrazinyl derivative.

Protocol 4: Two-Step Synthesis of Quinoline-based Schiff Bases

This protocol describes the synthesis of a Schiff base starting from this compound via a hydrazinyl intermediate.

  • Step 1: Synthesis of 2-Hydrazinylquinolin-8-ol

    • Materials: this compound, hydrazine hydrate, and ethanol.

    • Procedure:

      • Reflux a mixture of this compound (1 equivalent) and an excess of hydrazine hydrate (10 equivalents) in ethanol for several hours.

      • Monitor the reaction by TLC.

      • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

      • Triturate the residue with water to obtain the solid product, which can be filtered and dried.

  • Step 2: Synthesis of the Schiff Base

    • Materials: 2-Hydrazinylquinolin-8-ol, a desired aldehyde or ketone, ethanol, and a catalytic amount of glacial acetic acid.

    • Procedure:

      • Dissolve 2-Hydrazinylquinolin-8-ol (1 equivalent) in ethanol.

      • Add the aldehyde or ketone (1 equivalent) and a few drops of glacial acetic acid.

      • Reflux the mixture for 2-4 hours.

      • Cool the reaction mixture to room temperature. The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried.[10]

Schiff_Base_Synthesis This compound This compound 2-Hydrazinylquinolin-8-ol 2-Hydrazinylquinolin-8-ol This compound->2-Hydrazinylquinolin-8-ol Nucleophilic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinylquinolin-8-ol Schiff Base Schiff Base 2-Hydrazinylquinolin-8-ol->Schiff Base Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base

Caption: Two-step Schiff Base Synthesis.

Biological Activity of this compound Derivatives

The synthetic versatility of this compound allows for the generation of a vast chemical space of derivatives with a wide spectrum of biological activities. The following tables summarize some of the reported anticancer and antimicrobial activities of quinoline derivatives, highlighting the potential of this scaffold in drug discovery.

Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Arylquinoline DerivativeHeLa (Cervical Cancer)8.3[6]
2-Arylquinoline DerivativePC3 (Prostate Cancer)31.37[6]
Platinum(II) Complex of 8-Hydroxyquinoline DerivativeMDA-MB-231 (Breast Cancer)5.49[9]
Substituted 2-Quinolone DerivativeHCT-116 (Colon Carcinoma)1.89[4]
Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline DerivativeS. aureus (MRSA)0.063[5]
Amino Acid Derivative of QuinoloneE. coli1.25[11]
Amino Acid Derivative of QuinoloneS. aureus0.31[11]
Halogenated 8-HydroxyquinolineL. monocytogenes5.57 (µM)
Quinolone DerivativeS. aureus (MRSA)0.75[2]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The strategic functionalization of its 2-position through nucleophilic substitution and modern cross-coupling reactions, combined with the inherent chelating properties of the 8-hydroxyquinoline scaffold, provides a powerful platform for the development of novel therapeutic agents. The examples and protocols provided in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this privileged starting material. Future work in this area will likely focus on the development of more complex and stereochemically defined derivatives, as well as the exploration of their potential as targeted therapies through the modulation of specific biological pathways. The continued investigation into the synthetic utility of this compound is poised to yield new and improved candidates for the treatment of cancer and infectious diseases.

References

Application Notes & Protocols: The Medicinal Chemistry of 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its inherent aromatic and heterocyclic nature provides a versatile scaffold capable of interacting with a multitude of biological targets.[2] Historically, quinoline alkaloids like quinine and camptothecin have been pivotal, opening new frontiers in antimalarial and anticancer therapies, respectively.[3] The continued success of synthetic quinoline derivatives, such as ciprofloxacin (antibacterial) and bosutinib (anticancer), underscores the enduring relevance of this pharmacophore in modern drug development.[1][2] These compounds exert their therapeutic effects through diverse mechanisms, including kinase inhibition, disruption of microtubule dynamics, and modulation of DNA topoisomerase.[2][4]

This guide focuses on a specific, functionalized derivative: 2-Chloroquinolin-8-ol . The strategic placement of a chloro group at the 2-position and a hydroxyl group at the 8-position creates a molecule with unique electronic properties and a potent metal-chelating capability. The chloro group can act as a leaving group for further synthetic elaboration, while the 8-hydroxyquinoline (8-HQ) moiety is renowned for its ability to form stable complexes with various metal ions.[5][6] This dual functionality makes this compound a compelling starting point for the development of novel therapeutic agents across several disease areas. We will explore its applications in oncology, infectious diseases, and neurodegenerative disorders, providing detailed protocols and mechanistic insights for each.

Diagram: General Drug Discovery Workflow for Quinoline Derivatives

The following diagram illustrates a typical workflow for advancing a lead compound like this compound from initial synthesis to preclinical evaluation.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Studies Start Lead Compound (this compound) Synth Synthetic Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Synth Library Derivative Library Generation Synth->Library Anticancer Anticancer Assays (MTT, Apoptosis) Library->Anticancer Primary Screening Antimicrobial Antimicrobial Assays (MIC, MBC) Library->Antimicrobial Primary Screening Neuro Neuroprotective Assays (Antioxidant, Anti-aggregation) Library->Neuro Primary Screening SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Hit Identification Antimicrobial->SAR Hit Identification Neuro->SAR Hit Identification SAR->Synth Iterative Design ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead Identification InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Optimized Lead Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the development of therapeutic agents from this compound.

Application in Oncology: Cytotoxic Agents

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Derivatives of 8-hydroxyquinoline (8-HQ), in particular, have demonstrated significant antiproliferative activity, which is often linked to their ability to chelate metal ions essential for tumor growth and enzymatic function.[8] The chelation of metals like copper and iron can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[5][8] Furthermore, quinoline-based compounds can inhibit critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.[4]

Mechanism Insight: Kinase Inhibition and Apoptosis Induction

Derivatives of this compound can be synthesized to target specific molecular machinery within cancer cells. The core structure can be modified to fit into the ATP-binding pocket of protein kinases, disrupting signaling cascades that control cell proliferation and survival.[4] For instance, hybridization of the quinoline moiety with other pharmacophores, like chalcones, has yielded potent inhibitors of tubulin polymerization and various kinases.[9][10] The ultimate goal of these targeted interventions is to induce programmed cell death (apoptosis), a key mechanism for eliminating malignant cells.

G Compound This compound Derivative Kinase Protein Kinase (e.g., VEGFR-2, PI3K) Compound->Kinase Inhibition Caspase Caspase Activation Compound->Caspase Induction Pathway Signaling Pathway (e.g., PI3K/AKT/mTOR) Kinase->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential anticancer mechanism involving kinase inhibition and apoptosis induction.

Quantitative Data: Cytotoxicity of Quinoline Derivatives

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro. The table below presents IC₅₀ values for various quinoline derivatives against several human cancer cell lines, providing a benchmark for evaluating new compounds derived from this compound.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-Chloroquinoline Derivative 7-chloroquinolinyl benzyl amino carbamateA2780 (Ovarian)2.81[11]
7-Chloroquinoline Derivative 7-chloroquinolinyl benzyl amino carbamateMCF-7 (Breast)5.69[11]
7-Chloroquinoline Derivative 7-chloroquinolinyl benzyl amino carbamateLNCaP (Prostate)6.61[11]
Indolo[2,3-b]quinoline 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.35[12]
Indolo[2,3-b]quinoline 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal)0.54[12]
8-Hydroxyquinoline Hydrazone Copper(II) ComplexHeLa (Cervical)< 1.0[8]
Quinolyl-Chalcone Hybrid Quinolyl-thienyl chalconeHUVEC (Endothelial)0.021[9]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[11]

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: a. Prepare serial two-fold dilutions of the this compound derivative in complete medium from the stock solution. The concentration range should span several orders of magnitude (e.g., 0.1 to 100 µM).[11] b. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank control (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. b. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[13] c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100 c. Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Application in Infectious Diseases: Antimicrobial Agents

Halogenated 8-hydroxyquinolines have a long history of use as antimicrobial and antifungal agents.[14][15] Their mechanism of action is often attributed to their ability to chelate essential metal ions like iron, copper, manganese, and zinc.[14] Microorganisms rely on these metals as cofactors for critical enzymes involved in respiration and metabolism. By sequestering these ions, 8-HQ derivatives effectively starve the pathogens, leading to growth inhibition.[14] Cloxyquin (5-Chloroquinolin-8-ol), a close analog of the topic compound, has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[14] This suggests that derivatives of this compound could be effective against a range of pathogens and that their mechanism of action may differ from existing antibiotics.[14]

Quantitative Data: Antimycobacterial Activity of Cloxyquin

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The table below summarizes the MIC values of Cloxyquin against various strains of M. tuberculosis.

M. tuberculosis Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Drug Sensitive 1000.1250.25[14]
Drug Resistant (non-MDR) 200.1250.25[14]
Multidrug-Resistant (MDR) 300.1250.125[14]
Total Clinical Isolates 1500.1250.25[14]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a novel compound against a bacterial strain, adapted from established guidelines.[13][16][17]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Mycobacterium smegmatis as a surrogate for M. tuberculosis)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well U-bottom microtiter plates

  • This compound derivative stock solution (in DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Positive control (standard antibiotic), Negative control (inoculum only), Sterility control (broth only)

Procedure:

  • Preparation of Inoculum: a. From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] d. Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution.[13]

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to each well containing the compound dilutions. This brings the final volume to 200 µL and the final inoculum to 5 x 10⁵ CFU/mL.[16] b. Set up control wells:

    • Positive Control: 100 µL broth + 100 µL inoculum (no compound).

    • Negative Control (Sterility): 200 µL broth only. c. Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.[16]

  • Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth, indicated by turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13][18]

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Application in Neurodegenerative Diseases: Metal Chelation Therapy

A growing body of evidence implicates the dyshomeostasis of transition metals, such as copper, zinc, and iron, in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20] These metal ions can promote the aggregation of proteins like amyloid-beta (Aβ) and exacerbate oxidative stress through the generation of free radicals.[21] Chelation therapy has emerged as a promising therapeutic strategy to counteract these effects.[19][22] The goal is not to deplete the brain of essential metals but to redistribute them, sequestering the improperly bound ions that drive pathology.[19]

The 8-hydroxyquinoline scaffold is an ideal platform for this approach.[5] Derivatives like clioquinol and PBT2 have shown promise in clinical trials by demonstrating an ability to chelate metal ions, disaggregate Aβ plaques, and cross the blood-brain barrier.[21][23] Given its core 8-HQ structure, this compound is a prime candidate for the development of new multifunctional ligands that can chelate metals, scavenge free radicals, and potentially inhibit enzymes like cholinesterases or monoamine oxidases, which are also targets in neurodegenerative disease.[24][25]

Mechanism Insight: Mitigating Metal-Induced Neurotoxicity

This compound derivatives can exert neuroprotective effects by intercepting pathological metal-protein interactions. By binding to excess copper or zinc, they can prevent these ions from cross-linking Aβ peptides into toxic oligomers and plaques. This chelation also prevents the metals from participating in Fenton-like reactions, which generate highly damaging hydroxyl radicals, thus reducing overall oxidative stress in the brain.[5][26]

G Compound This compound Derivative Metals Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Compound->Metals Chelation Protection Neuroprotection Compound->Protection Aggregation Aβ Aggregation (Plaques) Metals->Aggregation Promotes ROS Oxidative Stress (ROS Production) Metals->ROS Catalyzes Abeta Aβ Monomers Abeta->Aggregation Neurotoxicity Neuronal Damage & Death Aggregation->Neurotoxicity ROS->Neurotoxicity

Caption: Neuroprotective mechanism via metal chelation to reduce Aβ aggregation and oxidative stress.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant Capacity)

This protocol describes a common in vitro method to evaluate the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound derivative stock solution (in methanol or DMSO)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: a. Prepare a 0.1 mM working solution of DPPH in methanol. This solution should have a deep violet color. Store it in the dark. b. Prepare serial dilutions of the test compound and the positive control in methanol.

  • Assay Execution: a. In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to designated wells. b. Add 100 µL of methanol to a control well (this will be the reference for 100% DPPH). c. Add 100 µL of the DPPH working solution to all wells. The final volume in each well is 200 µL.

  • Incubation and Measurement: a. Mix the contents of the wells gently. b. Incubate the plate in the dark at room temperature for 30 minutes. c. During incubation, antioxidants in the test compound will donate a hydrogen atom to the DPPH radical, causing the violet color to fade to yellow. d. Measure the absorbance of each well at 517 nm.

  • Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 where Abs_Control is the absorbance of the DPPH solution without the sample, and Abs_Sample is the absorbance of the DPPH solution with the test compound. b. Plot the % Scavenging against the concentration of the compound to determine the EC₅₀ (the effective concentration required to scavenge 50% of the DPPH radicals). A lower EC₅₀ value indicates higher antioxidant activity.

References

2-Chloroquinolin-8-ol: A Versatile Precursor for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds, with several demonstrating potent anticancer effects through various mechanisms of action.[1][3][4] These mechanisms include, but are not limited to, the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[3][4][5]

2-Chloroquinolin-8-ol, a key derivative of the quinoline family, serves as a versatile and highly valuable precursor in the synthesis of novel anticancer agents. The strategic placement of the chloro group at the 2-position and the hydroxyl group at the 8-position provides reactive handles for a multitude of chemical transformations, enabling the generation of diverse libraries of compounds for anticancer screening. This guide provides a comprehensive overview of the application of this compound as a precursor for anticancer agents, detailing synthetic strategies, mechanisms of action, and experimental protocols for the development of next-generation cancer therapeutics.

This compound: A Privileged Precursor

The utility of this compound as a precursor stems from the distinct reactivity of its functional groups. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, which can significantly modulate the biological activity of the resulting molecules. The hydroxyl group at the 8-position is a key feature for metal chelation and can also be functionalized, for instance, through etherification.[6]

The combination of these two reactive sites allows for the systematic exploration of the chemical space around the quinoline scaffold. By varying the substituents at these positions, researchers can fine-tune the physicochemical properties of the derivatives, such as lipophilicity, solubility, and electronic distribution, to optimize their anticancer potency and selectivity.

Synthetic Strategies for Anticancer Agents from this compound

The synthesis of anticancer agents from this compound typically involves a series of well-established organic reactions. The following diagram illustrates a general synthetic workflow:

G A This compound (Precursor) B Nucleophilic Substitution at C2-position A->B Reaction with Nucleophiles (R-NH2, R-SH, etc.) C Functionalization of 8-hydroxyl group A->C Etherification, Esterification, etc. D Diverse Quinoline Derivatives B->D C->D E Biological Evaluation (Anticancer Screening) D->E F Lead Compound Identification E->F G Optimization (SAR studies) F->G

Caption: General workflow for the synthesis and development of anticancer agents from this compound.

A common and effective strategy involves the nucleophilic displacement of the 2-chloro substituent with various amines, leading to the formation of 2-aminoquinoline derivatives. These amino groups can be further modified to introduce additional functionalities, thereby expanding the chemical diversity of the synthesized library.

Application Notes: Case Studies of this compound Derivatives

The versatility of this compound as a precursor is best illustrated through specific examples of its derivatives that have demonstrated significant anticancer activity.

Kinase Inhibitors

Many quinoline-based compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][7] For instance, derivatives of this compound can be designed to target the ATP-binding site of kinases such as Pim-1 kinase, which is implicated in the progression of various cancers including prostate cancer.[5][7]

The 8-hydroxyquinoline moiety is a critical pharmacophore for the inhibitory activity of these compounds.[5] Molecular modeling studies suggest that this scaffold interacts with key residues within the ATP-binding pocket of the kinase, such as Asp186 and Lys67.[5]

Metal-Binding Agents and Apoptosis Inducers

8-Hydroxyquinoline and its derivatives are well-known metal chelators. This property can be exploited for anticancer activity.[8] The chelation of essential metal ions like copper and zinc can disrupt cellular homeostasis and induce apoptosis in cancer cells.[9]

Derivatives of this compound can be synthesized to enhance this metal-binding capacity and promote cancer cell death. For example, the introduction of hydrazone moieties at the 2-position can lead to potent copper(II) complexes with significant cytotoxic activity against various cancer cell lines.[9] These complexes have been shown to induce caspase-dependent apoptosis and cause cell cycle arrest in the S phase.[9]

PI3K/AKT/mTOR Pathway Modulators

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. A synthesized derivative of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, based on the core structure of neocryptolepine, has shown significant cytotoxicity against colorectal cancer cells.[10] This compound was found to modulate the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest at the G2/M phase, induction of reactive oxygen species, and ultimately, apoptosis.[10]

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of anticancer agents derived from this compound. Researchers should adapt these protocols based on the specific target compound and available laboratory resources.

Protocol 1: General Procedure for the Synthesis of 2-Amino-8-hydroxyquinoline Derivatives

This protocol describes the nucleophilic substitution of the chlorine atom in this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., morpholine, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine (1.2-2 equivalents) and the base (1.5-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system.

  • Characterize the purified product by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[2] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Cancer Cells in 96-well plate B Treat with This compound Derivatives A->B C Incubate (e.g., 48-72 hours) B->C D Add MTT Reagent C->D E Incubate to form Formazan Crystals D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT cytotoxicity assay for evaluating anticancer activity.

Structure-Activity Relationship (SAR) Insights

Systematic studies on the structure-activity relationship (SAR) of this compound derivatives are crucial for the rational design of more potent and selective anticancer agents.[2] Key SAR insights include:

  • Substituents at the 2-position: The nature of the substituent introduced at the 2-position significantly influences the anticancer activity. For example, the introduction of bulky or electron-withdrawing groups can enhance the potency.[11]

  • Modifications at the 8-hydroxyl group: While the 8-hydroxyl group is often important for activity, its modification can sometimes lead to improved properties. For instance, converting it to a methoxy group has been shown to be beneficial in certain contexts.[10]

  • Substitution on the benzene ring: Halogenation or the introduction of other substituents on the benzene ring of the quinoline scaffold can also modulate the anticancer activity.[12]

Quantitative Data Summary

Derivative TypeTarget/MechanismCancer Cell Line(s)Reported Activity (IC50)
2-StyrylquinolinesPim-1 Kinase InhibitionProstate (PC-3)Micromolar range[7]
8-Hydroxyquinoline Hydrazone Copper(II) ComplexesApoptosis Induction, Cell Cycle ArrestVariousSub-micromolar to micromolar range[9]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolinePI3K/AKT/mTOR Pathway ModulationColorectal (HCT116, Caco-2)0.35 µM and 0.54 µM, respectively[10]
8-Hydroxy-2-quinolinecarbaldehydeAntitumor ActivityHepatocellular Carcinoma (Hep3B)6.25 µg/mL[13]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile precursor for the synthesis of a diverse range of anticancer agents. The strategic functionalization of its chloro and hydroxyl groups allows for the development of compounds that can target various hallmarks of cancer. The case studies and protocols presented in this guide highlight the immense potential of this scaffold in drug discovery.

Future research in this area should focus on:

  • The synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • The elucidation of the precise mechanisms of action of the most promising compounds.

  • The evaluation of lead compounds in preclinical and clinical studies to translate these findings into effective cancer therapies.

By leveraging the chemical tractability of this compound and a deep understanding of cancer biology, researchers can continue to develop innovative and effective treatments for this devastating disease.

References

protocol for the synthesis of 2-Chloroquinolin-8-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Chloroquinolin-8-ol Derivatives

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of this compound derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and its derivatives are known to exhibit a wide spectrum of activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and field-proven insights.

The synthesis of the target this compound scaffold is a multi-step process. A robust and versatile approach involves first constructing the core quinoline ring system, followed by a targeted chlorination step. Among the various classical methods for quinoline synthesis, such as the Skraup, Combes, and Doebner-von Miller reactions, the Gould-Jacobs reaction offers a reliable pathway to 4-hydroxyquinoline intermediates, which are ideal precursors for further modification.[6][7][8][9]

This protocol will focus on the synthesis of the 8-hydroxy-4-quinolinone core via the Gould-Jacobs reaction, followed by the conversion to the 2-chloro-8-hydroxyquinoline target.

Part 1: Synthesis of the 8-Hydroxy-4-Quinolinone Core via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[6][7] The reaction proceeds through a condensation, a high-temperature thermal cyclization, and subsequent hydrolysis and decarboxylation steps.[10][11] The use of a substituted aniline, in this case, 2-aminophenol, directly installs the required hydroxyl group at the 8-position of the quinoline ring.

Reaction Mechanism and Pathway

The mechanism involves an initial nucleophilic attack from the aniline's amino group on the malonic ester, followed by ethanol elimination to form an intermediate. This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring.[11] The high energy required for this step necessitates the use of high-boiling solvents or microwave irradiation.[11][12]

Gould_Jacobs_Mechanism Reactants 2-Aminophenol + Diethyl Ethoxymethylenemalonate Intermediate1 Anilidomethylenemalonate Intermediate Reactants->Intermediate1 Condensation (-EtOH) Intermediate2 4-Oxo-quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (High Temp, >250°C) Product 4,8-Dihydroxyquinoline (after Hydrolysis & Decarboxylation) Intermediate2->Product Saponification & Decarboxylation

Caption: The Gould-Jacobs reaction pathway.

Protocol 1: Conventional High-Temperature Synthesis of 4,8-Dihydroxyquinoline

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the critical cyclization step. Using such a solvent can significantly increase the yield of the cyclized product.[11]

Materials:

  • 2-Aminophenol

  • Diethyl ethoxymethylenemalonate

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Reaction flask with reflux condenser and thermometer

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask, combine 2-aminophenol (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture gently (around 100-120 °C) for 1-2 hours. Ethanol is evolved during this step. The reaction can be monitored by TLC until the starting aniline is consumed.

  • Cyclization: To the crude condensation product, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[11] Causality Note: The high temperature is essential to provide the activation energy for the intramolecular 6-electron cyclization that forms the quinoline ring.

  • Isolation of Ester: After the reaction is complete, allow the mixture to cool. The cyclized ester product may precipitate. Dilute the mixture with a non-polar solvent like cyclohexane or hexane to facilitate precipitation, then collect the solid by filtration.

  • Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (typically 1-2 hours), forming the sodium salt of the carboxylic acid.

  • Decarboxylation & Precipitation: Cool the solution and carefully acidify with concentrated HCl to a pH of approximately 2-3. The carboxylic acid intermediate will precipitate. Heat the acidic suspension gently to effect decarboxylation, which is often accompanied by effervescence (CO₂ evolution).

  • Final Product Isolation: Cool the mixture and adjust the pH to ~7 with NaOH solution to precipitate the final 4,8-dihydroxyquinoline product. Filter the solid, wash with cold water, and dry under vacuum.

ParameterValue/ConditionSource
Starting Materials 2-Aminophenol, Diethyl ethoxymethylenemalonate[10]
Cyclization Temperature 250-260 °C[11]
Solvent Diphenyl ether or Dowtherm A[11][12]
Hydrolysis Agent Sodium Hydroxide[10]
Decarboxylation Heat in acidic medium[10]
Typical Yield Can be up to 95% for cyclization step[11]

Part 2: Synthesis of this compound

The conversion of a quinolinol derivative to a chloroquinoline is a standard transformation in heterocyclic chemistry. The hydroxyl group at the 2-position (in its tautomeric 2-quinolone form) can be replaced by a chlorine atom using a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The following protocol is a robust method for this conversion starting from 2,8-quinolinediol.[13]

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Chlorination A 2-Aminophenol B Gould-Jacobs Reaction A->B C 2,8-Quinolinediol (or tautomer) B->C D Chlorination with SOCl₂/DMF C->D E This compound (Final Product) D->E

Caption: Overall workflow for this compound synthesis.

Protocol 2: Chlorination of 2,8-Quinolinediol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-chloro-8-hydroxyquinoline from 2,8-quinolinediol using thionyl chloride and N,N-dimethylformamide (DMF).[13]

Materials:

  • 2,8-Quinolinediol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask with stirrer

Procedure:

  • Reaction Setup: Suspend 2,8-quinolinediol (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (4.0 eq) dropwise to the stirred suspension. Causality Note: The reaction is exothermic; slow addition under cooling is crucial to control the reaction rate and prevent side reactions.

  • Initial Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Second Addition and Heating: Add another portion of thionyl chloride (4.0 eq) to the reaction mixture. Heat the mixture to 50 °C and continue stirring for an additional 3.5 hours.

  • Work-up: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Trustworthiness Note: This step quenches the excess reactive thionyl chloride and precipitates the organic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane = 1/20) to afford the pure 2-chloro-8-hydroxyquinoline.[13]

ParameterValue/ConditionSource
Starting Material 2,8-Quinolinediol[13]
Reagents Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF)[13]
Temperature 0 °C (initial), Room Temp, then 50 °C[13]
Reaction Time 5.5 hours total[13]
Purification Silica Gel Column Chromatography (EtOAc/Hexane)[13]
Reported Yield 77%[13]
Reported Melting Point 79-80 °C[13]

References

Application Notes and Protocols for the Analytical Determination of 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical determination of 2-Chloroquinolin-8-ol, a key intermediate and potential impurity in pharmaceutical manufacturing. It details robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure method integrity and reliability. This guide adheres to principles outlined in International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3]

Introduction and Physicochemical Profile

This compound is a halogenated quinoline derivative used as a research chemical and an intermediate in the synthesis of more complex molecules.[4] Its accurate and precise quantification is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring reaction completion, and conducting stability studies. Understanding its physicochemical properties is the foundation for developing robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem[5]
Molecular Weight 179.60 g/mol PubChem[5]
Appearance Off-white to light brown solidChemicalBook[6]
Melting Point 63-64 °CChemicalBook[6], Echemi[7]
Boiling Point (Predicted) 342.1 ± 22.0 °CChemicalBook[6]
pKa (Predicted) 9.55 ± 0.10ChemicalBook[6]
LogP (XLogP3) 2.8PubChem[5], Echemi[7]
Storage Conditions 2-8°C, under inert gasSigma-Aldrich[8], Pharmaffiliates[4]

The molecule's aromatic quinoline structure provides a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection. Its moderate polarity (LogP of 2.8) and defined pKa value are key considerations for developing chromatographic separation methods.

Strategic Approach to Method Selection

The choice of an analytical method depends on the sample matrix, the required sensitivity and specificity, and the analytical objective (e.g., impurity profiling vs. assay). The following diagram outlines a logical approach to selecting the most appropriate technique for this compound determination.

Method_Selection start Define Analytical Goal matrix Assess Sample Matrix (e.g., Bulk Drug, Formulation, Biological Fluid) start->matrix req Determine Requirements (Sensitivity, Specificity, Throughput) matrix->req decision1 Need for High Specificity & Quantification of Impurities? req->decision1 hplc Primary Method: HPLC-UV or HPLC-MS decision1->hplc Yes other Screening/Alternative: UV-Vis Spectrophotometry Electrochemical Methods decision1->other No (e.g., simple assay) decision2 Analyte is Thermally Stable & Volatile? decision2->hplc No gcms Alternative/Confirmatory: GC-MS decision2->gcms Yes hplc->decision2 Confirmation Needed or Volatile Impurities Suspected

Caption: Logic diagram for selecting an analytical method.

High-performance liquid chromatography (HPLC) is generally the method of choice due to its versatility, high resolution, and suitability for non-volatile and thermally sensitive compounds.[9][10] Gas chromatography (GC) serves as an excellent orthogonal technique, particularly for identifying volatile impurities or confirming results from HPLC.[10][11]

Primary Method: Reversed-Phase HPLC with UV Detection

This protocol describes a stability-indicating HPLC method for the quantification of this compound in a bulk drug substance.

Principle

The method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The retention of this compound is controlled by adjusting the ratio of organic solvent to aqueous buffer. The addition of an acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 9.55), ensuring a sharp, symmetrical peak shape.[12] Quantification is achieved by measuring the analyte's UV absorbance at its maximum wavelength (λmax) and comparing it to a certified reference standard.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenyl-silica or C18, 4.6 x 150 mm, 5 µm particle size. Phenyl columns can offer alternative selectivity for aromatic compounds like quinolines.[13]

  • Reference Standard: this compound, >98% purity.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (e.g., Milli-Q).

  • Reagents: Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), HPLC grade.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PVDF or nylon syringe filters.

Detailed Protocol

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane. Rationale: The acid ensures the analyte is in a single, non-ionized form, improving peak shape and retention time stability.

  • Organic Phase (B): Acetonitrile.

  • Working Mobile Phase: A typical starting condition is a 60:40 (v/v) mixture of Acetonitrile:0.1% Phosphoric Acid. This isocratic mixture provides a good balance of retention and run time. Degas the mobile phase by sonication or online degasser.

Step 2: Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (50 µg/mL): Pipette 2.5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. Rationale: Diluting with the mobile phase prevents peak distortion caused by solvent mismatch during injection.

Step 3: Sample Preparation (Bulk Drug)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to achieve a nominal concentration of 1000 µg/mL.

  • Further dilute 2.5 mL of this solution into a 50 mL volumetric flask with the mobile phase to a final nominal concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Step 4: Chromatographic Conditions & Analysis

  • Set up the HPLC system with the parameters outlined in Table 2.

  • Perform a system suitability test (SST) by making five replicate injections of the Working Standard solution. The acceptance criteria should be met before proceeding.

  • Inject a blank (mobile phase), followed by the standard and sample solutions in a defined sequence.

Table 2: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 250 nm
Run Time 10 minutes

Step 5: Calculation Calculate the percentage purity or concentration of this compound in the sample using the peak areas from the chromatograms:

% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Method Validation Summary

A method developed according to this protocol should be fully validated as per ICH Q2(R2) guidelines.[3]

Table 3: Typical HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Specificity Peak is pure (assessed by DAD) and resolved from known impurities/degradants.
Linearity R² > 0.999 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Detection (LOD) S/N ratio of 3:1 (e.g., ~0.1 µg/mL).
Limit of Quantitation (LOQ) S/N ratio of 10:1 (e.g., ~0.3 µg/mL).
Robustness Method is unaffected by small, deliberate changes in flow rate, mobile phase composition, and column temperature.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal confirmatory technique, offering high specificity through mass fragmentation patterns and high sensitivity for volatile and semi-volatile compounds.[10][11][14]

Principle

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (helium) onto a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Materials and Instrumentation
  • GC-MS System: Agilent 7890B GC with 5977B MS or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Toluene or Dichloromethane (GC grade).

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Detailed Protocol

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of this compound (1000 µg/mL) in toluene.

  • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock in toluene.

  • Prepare the sample by dissolving it in toluene to a final concentration within the calibration range.

Step 2: GC-MS Conditions & Analysis

  • Set up the GC-MS system with the parameters in Table 4.

  • Perform a tune of the mass spectrometer.

  • Inject the calibration standards to establish a calibration curve.

  • Inject the sample solution(s).

Table 4: GC-MS Instrumental Parameters

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Electron Ionization (EI) at 70 eV, 230 °C
MS Quadrupole 150 °C
Acquisition Mode Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., m/z 179, 144)

Step 3: Data Analysis

  • Identification: Confirm the identity of this compound by matching its retention time and mass spectrum with the reference standard. The molecular ion (M⁺) should be visible at m/z 179, with characteristic fragments.

  • Quantification: Use the calibration curve generated from the standards to calculate the concentration of the analyte in the sample. The peak area of a characteristic ion (e.g., the molecular ion at m/z 179) is typically used for quantification in SIM mode for maximum sensitivity.

Overall Analytical Workflow

The following diagram illustrates the end-to-end workflow for the analysis of this compound, from sample handling to final reporting, incorporating quality control checks.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Review sample Sample Receipt & Login std_prep Prepare Reference Standard Solutions sample->std_prep sample_prep Prepare Sample Solutions std_prep->sample_prep sst System Suitability Test (SST) sample_prep->sst sequence Run Analytical Sequence (Blank, Standard, Sample) sst->sequence integration Process Chromatograms (Peak Integration) sequence->integration calculation Calculate Results integration->calculation review Data Review & QC Check calculation->review report Generate Final Report review->report

Caption: General experimental workflow for analysis.

Alternative and Complementary Methods

UV-Vis Spectrophotometry

A simple and rapid method for a direct assay of this compound in pure form or simple formulations.[15]

  • Principle: Based on Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

  • Procedure: A solution of the analyte is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured at the λmax (~250 nm).

  • Limitations: This method lacks specificity and is susceptible to interference from any other substance that absorbs at the same wavelength. It is not suitable for impurity analysis.

Electrochemical Sensors

Electrochemical methods offer high sensitivity, rapid response, and potential for miniaturization.[16]

  • Principle: A sensor, typically a modified glassy carbon electrode, is used to measure the current change resulting from the electrochemical oxidation or reduction of this compound at a specific potential.[17][18]

  • Application: Useful for rapid screening in complex matrices like environmental water samples.

  • Limitations: Method development can be complex, and the electrode surface may be prone to fouling from sample matrix components.

References

Introduction: The Quinolin-8-ol Scaffold and the Impact of Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Chloroquinolin-8-ol as a Ligand in Coordination Chemistry

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a versatile ligand in coordination chemistry. We will delve into the synthesis of the ligand, the formation and characterization of its metal complexes, and the exploration of their potential applications, moving beyond mere procedural steps to explain the underlying chemical principles and rationale.

The quinolin-8-ol (oxine) framework is a cornerstone in the field of coordination chemistry. It is a classic bidentate chelating agent, coordinating to metal ions through the deprotonated phenolic oxygen and the quinoline ring's nitrogen atom.[1][2] This chelation forms stable five-membered rings with a wide array of metal ions.[3] The derivatives of quinolin-8-ol are of immense interest due to their broad spectrum of applications, including roles as anticancer, antimicrobial, antineurodegenerative, and anti-inflammatory agents.[4][5][6] Furthermore, their metal complexes are pivotal in materials science, most notably as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs).[2][7]

This compound is a derivative that introduces a chlorine atom at the C2 position of the quinoline ring. This substitution is not trivial; the electron-withdrawing nature of the chlorine atom is expected to influence the electronic properties of the ligand, such as the acidity of the 8-hydroxyl proton and the basicity of the quinoline nitrogen. This, in turn, can modulate the stability, redox potential, and reactivity of the resulting metal complexes, opening new avenues for tuning their properties for specific applications.

This guide provides detailed protocols for the synthesis and characterization of this compound and its coordination complexes, alongside a discussion of their potential in catalysis and biological systems.

Synthesis and Characterization of this compound

The reliable synthesis and rigorous characterization of the ligand are paramount for any subsequent coordination studies. The following protocol is a robust method for obtaining high-purity this compound.[8]

Protocol 2.1: Synthesis of this compound from 2,8-Quinolinediol

This procedure utilizes thionyl chloride (SOCl₂) as a chlorinating agent in the presence of N,N-dimethylformamide (DMF), which acts as both a solvent and a catalyst (forming the Vilsmeier reagent in situ).

Materials and Reagents:

  • 2,8-Quinolinediol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Silica gel for column chromatography

Procedure:

  • Suspend 2,8-quinolinediol (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (4.0 eq) dropwise to the stirred suspension. Causality: The Vilsmeier-Haack reagent, formed from DMF and thionyl chloride, is the active species that facilitates the selective chlorination of the hydroxyl group at the 2-position, which is more reactive in this context than the phenolic hydroxyl at the 8-position.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Add another portion of thionyl chloride (4.0 eq) and raise the temperature to 50°C.

  • Continue stirring at 50°C for approximately 3.5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water to quench the excess thionyl chloride.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient (e.g., starting from 1:20) to afford this compound as a pale yellow solid.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2,8-Quinolinediol D 1. Mix & Cool (Ice Bath) A->D B Thionyl Chloride (SOCl₂) E 2. Add SOCl₂ dropwise B->E C DMF C->D D->E F 3. Stir @ RT (2h) E->F G 4. Add more SOCl₂ Stir @ 50°C (3.5h) F->G H Quench with Ice Water G->H I Extract with Ethyl Acetate H->I J Dry (Na₂SO₄) & Concentrate I->J K Silica Gel Column Chromatography J->K L Pure this compound K->L G cluster_reactants Reactants cluster_product Product Ligand 2x this compound Complex [M(2-Cl-8-Q)₂] Complex (e.g., Octahedral/Square Planar) Ligand->Complex Coordination Metal Metal Salt (e.g., MCl₂) Metal->Complex Base Base Base->Ligand Deprotonation G cluster_catalysis cluster_bio cluster_materials center This compound Metal Complexes A Catalysis center->A B Biological Activity center->B C Materials Science center->C A1 Oxidation Reactions A->A1 A2 Polymerization A->A2 B1 Antimicrobial Agents B->B1 B2 Anticancer Agents B->B2 C1 OLEDs C->C1 C2 Fluorescent Sensors C->C2

References

The Strategic Use of 2-Chloroquinolin-8-ol in the Design of Advanced Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Fluorophore Scaffold

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, has long been a cornerstone in the development of fluorescent probes.[1] Its rigid structure and extended π-conjugation provide a robust platform for creating fluorophores with tunable photophysical properties. Among the various quinoline derivatives, 8-hydroxyquinoline (8-HQ) stands out for its intrinsic chelating ability, making it a privileged structure for the design of sensors for metal ions and other biologically relevant analytes.[2] This guide focuses on a particularly valuable, yet underutilized, derivative: 2-Chloroquinolin-8-ol. The presence of a chlorine atom at the 2-position imparts unique reactivity, opening up facile synthetic pathways to a diverse range of functional probes. This document will provide an in-depth exploration of the scientific rationale behind using this compound, detailed protocols for the synthesis of exemplary fluorescent probes, and their application in cellular imaging.

The Role of the 2-Chloro Substituent: A Gateway to Molecular Diversity

The strategic placement of a chlorine atom at the 2-position of the 8-hydroxyquinoline core is a key design element that significantly enhances its utility as a scaffold for fluorescent probes. This is primarily due to the increased reactivity of the C2 position towards nucleophilic aromatic substitution (SNAr) reactions.[3] Compared to other positions on the quinoline ring, the C2 and C4 positions are electronically activated for nucleophilic attack. The chloro group is an excellent leaving group, facilitating the introduction of a wide array of functional moieties.[4] This reactivity allows for a modular approach to probe design, where different recognition units and signaling components can be readily appended to the core fluorophore.

Furthermore, the 2-position is an ideal site for modification as it allows for the introduction of substituents that can modulate the photophysical properties of the 8-hydroxyquinoline core through mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[5] This ability to fine-tune the fluorescence output is critical for the development of "turn-on" or ratiometric probes with high sensitivity and selectivity.

Design and Synthesis of this compound-Based Fluorescent Probes

The versatility of this compound as a building block is best illustrated through its application in the synthesis of fluorescent probes via two powerful synthetic strategies: Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reactivity of the 2-chloro group to introduce amine-containing recognition moieties. The resulting 2-amino-8-hydroxyquinoline derivatives often exhibit enhanced fluorescence upon analyte binding due to the modulation of PET or ICT processes.

This protocol details the synthesis of a representative fluorescent probe via the nucleophilic aromatic substitution of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Toluene

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the substituted aniline (1.2 equiv.), Cs2CO3 (2.0 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.1 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-(arylamino)quinolin-8-ol probe.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Strategy 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[6] In the context of this compound, it allows for the introduction of aryl or heteroaryl groups at the 2-position, creating extended π-conjugated systems with unique photophysical properties.[7]

This protocol describes the synthesis of a fluorescent probe by coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Pyrene-1-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane and Water (solvent mixture)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add K2CO3 (3.0 equiv.) to the solution.

  • Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Add Pd(PPh3)4 (0.05 equiv.) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir under an argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure 2-aryl-8-hydroxyquinoline probe.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Strategies Start This compound SNAr Nucleophilic Aromatic Substitution (S-N-Ar) Start->SNAr  + R-NH2  Pd(OAc)2, BINAP  Cs2CO3, Toluene Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki  + Ar-B(OH)2  Pd(PPh3)4  K2CO3, Dioxane/H2O Probe1 2-(Arylamino)quinolin-8-ol Fluorescent Probe SNAr->Probe1 Probe2 2-Aryl-8-hydroxyquinoline Fluorescent Probe Suzuki->Probe2 Live_Cell_Imaging_Workflow Start Culture Cells on Glass-Bottom Dish Load Load Cells with Fluorescent Probe (1-10 µM, 15-30 min) Start->Load Wash Wash to Remove Unbound Probe Load->Wash Image Fluorescence Microscopy (Ex/Em at λmax) Wash->Image Analysis Image Analysis and Quantification Image->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloroquinolin-8-ol is a critical process in the development of various pharmaceuticals and functional materials. However, the synthetic routes can be accompanied by challenges, including the formation of side products and purification difficulties. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound and its precursors.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering step-by-step solutions.

Synthesis of 8-Hydroxyquinoline Precursor via Skraup Synthesis

The Skraup synthesis is a widely used method for preparing the 8-hydroxyquinoline scaffold.[1][2][3] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a strong acid.[1]

Question 1: My Skraup synthesis of 8-hydroxyquinoline is resulting in a low yield and a significant amount of tar-like byproducts. What is causing this, and how can I improve my results?

Answer:

Tar formation is a notorious side reaction in the Skraup synthesis, primarily due to the highly exothermic nature of the reaction and the polymerization of acrolein, which is formed from the dehydration of glycerol under strong acid conditions.[2][4]

Causality: The vigorous reaction conditions, including high temperatures and concentrated acid, promote the uncontrolled polymerization of the acrolein intermediate before it can react with the o-aminophenol.[1] This leads to the formation of complex, high-molecular-weight polymers, appearing as a dark, viscous tar.

Troubleshooting Protocol:

  • Temperature Control:

    • Carefully control the reaction temperature. The addition of concentrated sulfuric acid to the glycerol and o-aminophenol mixture should be done slowly and with efficient cooling, such as in an ice bath, to maintain a temperature below 120°C.[4]

    • Consider using a milder reaction temperature (e.g., 70-90°C) in the presence of a catalyst like nickel(II) oxide to reduce the rate of side reactions.[4]

  • Moderator Addition:

    • The addition of a moderator like ferrous sulfate can help to control the reaction's exothermicity.[1] Ferrous sulfate acts as an oxygen carrier, facilitating a more controlled oxidation process.[4]

  • Alternative Reagent Addition:

    • A modified and less violent procedure involves adding a pre-mixed solution of o-aminophenol and glycerol to hot sulfuric acid.[4] This allows for better temperature management as the exothermic reaction is initiated in a more controlled manner.

  • Use of Acrolein Precursors:

    • Instead of generating acrolein in situ from glycerol, using acrolein directly or from a precursor like acrolein diethyl acetal can offer better control over the reaction.[3][5]

  • Post-Reaction Work-up for Tar Removal:

    • After the reaction, the acidic mixture can be diluted with water and the pH carefully adjusted to precipitate the tarry byproducts while keeping the desired 8-hydroxyquinoline in solution.[6] Subsequent filtration and then raising the pH of the filtrate will precipitate the 8-hydroxyquinoline.[6]

Chlorination of 8-Hydroxyquinoline to this compound

Direct chlorination of 8-hydroxyquinoline often leads to a mixture of chlorinated products, making the synthesis of pure this compound challenging. A more selective method involves the synthesis of 2,8-quinolinediol followed by reaction with a chlorinating agent.

Question 2: I am attempting to synthesize this compound by direct chlorination of 8-hydroxyquinoline, but I am getting a mixture of products that are difficult to separate. How can I achieve better selectivity?

Answer:

Direct chlorination of 8-hydroxyquinoline is an electrophilic aromatic substitution reaction. The hydroxyl group at the 8-position and the nitrogen in the quinoline ring are activating and directing groups, leading to substitution at multiple positions, primarily at the 5 and 7 positions of the benzene ring, resulting in 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline as major byproducts.[7][8]

Causality: The electron-donating nature of the hydroxyl group strongly activates the aromatic ring towards electrophilic attack, making it difficult to selectively chlorinate the less reactive pyridine ring at the 2-position.

Recommended Synthetic Route for this compound:

A more regioselective synthesis of this compound involves a two-step process starting from 2,8-quinolinediol.

Step 1: Synthesis of 2,8-Quinolinediol

(Detailed side reactions for this step are less documented in the provided search results, but potential issues could include incomplete cyclization or oxidation.)

Step 2: Chlorination of 2,8-Quinolinediol with Thionyl Chloride

This step selectively replaces the hydroxyl group at the 2-position with a chlorine atom.

Question 3: During the synthesis of this compound from 2,8-quinolinediol using thionyl chloride, I observe a brownish, slimy residue and a white precipitate in my reaction vessel. What are these impurities?

Answer:

The reaction of alcohols with thionyl chloride can produce several byproducts.

Causality:

  • Sulfur-Containing Byproducts: Thionyl chloride can decompose or react with trace amounts of water to form sulfur chlorides (e.g., S₂Cl₂) and sulfur dioxide (SO₂), which can contribute to the formation of colored and insoluble residues.[9]

  • Inorganic Salts: The reaction produces HCl as a byproduct.[10] If the reaction is not performed under anhydrous conditions, the HCl can react with any metal components of the reaction setup or impurities to form metal chlorides, which may appear as a white precipitate.

  • Incomplete Reaction: Unreacted 2,8-quinolinediol will remain as an impurity.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Purity of Thionyl Chloride: Use freshly distilled or a new bottle of thionyl chloride to avoid impurities from decomposition.

  • Work-up Procedure:

    • After the reaction, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute sodium bicarbonate solution to remove acidic byproducts like HCl and SO₂.

    • Follow with a water wash and then dry the organic layer over anhydrous sodium sulfate before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge is the removal of isomeric byproducts, such as 5-chloro-8-hydroxyquinoline and 7-chloro-8-hydroxyquinoline, which have similar polarities to the desired product, making separation by conventional methods like recrystallization difficult.[11] Column chromatography using a suitable eluent system is often necessary for effective separation.[5]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value (63-64 °C) is indicative of high purity.[12]

Q3: What are the stability considerations for this compound?

A3: 2-Chloroquinolines can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding 2-hydroxyquinoline derivative. It is advisable to store the purified compound in a cool, dry place and to use neutral conditions during work-up and purification whenever possible.

Experimental Workflows and Diagrams

Workflow for Skraup Synthesis of 8-Hydroxyquinoline

Skraup_Synthesis_Workflow reagents o-Aminophenol, Glycerol, Concentrated H₂SO₄, o-Nitrophenol reaction Reaction Setup: - Slow addition of H₂SO₄ with cooling - Controlled heating (120-130°C) - Optional: Add FeSO₄ moderator reagents->reaction 1. Mixing workup Work-up: - Cool and pour into ice water - Neutralize with NaOH to pH ~7.5-8 reaction->workup 2. Quenching & Neutralization purification Purification: - Steam distillation or - Recrystallization from ethanol workup->purification 3. Isolation product Pure 8-Hydroxyquinoline purification->product 4. Final Product

Caption: General experimental workflow for the Skraup synthesis of 8-hydroxyquinoline.

Reaction Scheme: Common Side Reactions in Chlorination of 8-Hydroxyquinoline

Chlorination_Side_Reactions start 8-Hydroxyquinoline main_product This compound (Minor Product) start->main_product Direct Chlorination (Low Regioselectivity) side_product1 5-Chloro-8-hydroxyquinoline (Major Side Product) start->side_product1 Electrophilic Aromatic Substitution side_product2 5,7-Dichloro-8-hydroxyquinoline (Major Side Product) start->side_product2 Further Chlorination chlorinating_agent Chlorinating Agent (e.g., Cl₂) chlorinating_agent->start

Caption: Undesired side products from the direct chlorination of 8-hydroxyquinoline.

Quantitative Data Summary

ParameterSkraup Synthesis of 8-Hydroxyquinoline
Typical Yield Can be low due to tar formation, but optimized procedures report yields up to 72-85.2%.[3][4]
Reaction Temperature 120-180°C (traditional), 70-90°C (with catalyst).[2][4]
Key Reagents o-Aminophenol, Glycerol (or acrolein), Concentrated H₂SO₄, o-Nitrophenol (oxidant).[1]
ParameterChlorination of 2,8-Quinolinediol
Chlorinating Agent Thionyl chloride (SOCl₂).
Potential Byproducts Unreacted starting material, sulfur-containing residues, inorganic chlorides.[9]
Purification Method Column chromatography is often required for high purity.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloroquinolin-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloroquinolin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Section 1: Core Synthesis Overview & Mechanism

This compound is a valuable intermediate in pharmaceutical synthesis, primarily prepared via the electrophilic chlorination of 8-hydroxyquinoline (also known as 8-quinolinol or oxine)[1][2]. The hydroxyl group at the C-8 position and the nitrogen in the pyridine ring activate the quinoline system, but directing the chlorination selectively to the C-2 position requires careful control of reagents and conditions. The most common reagents for this transformation are sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS)[3][4][5].

The reaction proceeds via an electrophilic aromatic substitution mechanism. The chlorinating agent generates an electrophilic chlorine species (or a polarized complex) that is attacked by the electron-rich quinoline ring. The C-2 position is susceptible to attack, though competing chlorination at the C-5 and C-7 positions is a significant challenge that must be managed.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

// Nodes Start [label="8-Hydroxyquinoline"]; Reagent [label=< SO₂Cl₂ or NCS(Chlorinating Agent) >, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Electrophilic Chlorine\nSpecies (Cl⁺ equivalent)"]; TransitionState [label="Sigma Complex\n(Wheland Intermediate)"]; Product [label="this compound"]; Byproduct1 [label="HCl or Succinimide"]; Byproduct2 [label="Dichlorinated Products\n(e.g., 5,7-dichloro)"];

// Edges Start -> TransitionState [label="Attack by\nquinoline ring"]; Reagent -> Intermediate [label="Generation"]; Intermediate -> TransitionState; TransitionState -> Product [label="Re-aromatization"]; TransitionState -> Byproduct1 [label="Proton loss"]; Product -> Byproduct2 [color="#EA4335", label="Over-chlorination"]; }

Figure 1: Simplified mechanism for the chlorination of 8-hydroxyquinoline.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective chlorinating agent for this synthesis?

A1: Both sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS) are widely used. Sulfuryl chloride is highly reactive and can provide good yields but may lead to over-chlorination if not controlled carefully[5]. NCS is a milder, solid reagent that is easier to handle and can offer better selectivity, often favored for avoiding aggressive side reactions[3][6]. The choice depends on the desired reactivity, scale, and safety considerations.

Q2: Why is temperature control so critical in this reaction?

A2: Temperature control is paramount for selectivity. Higher temperatures increase the reaction rate but often decrease selectivity, leading to the formation of undesired dichlorinated byproducts, such as 5,7-dichloro-8-hydroxyquinoline[7][8]. Many procedures recommend starting the reaction at low temperatures (e.g., 0-5 °C) and allowing it to slowly warm to room temperature to maintain control over the exothermic process[9].

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material (8-hydroxyquinoline), the desired product (this compound), and any major byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress. HPLC can also be used for more quantitative analysis[8].

Q4: What are the primary side products I should be aware of?

A4: The most common side products are isomers and over-chlorinated species. Due to the activating nature of the hydroxyl group, chlorination can also occur at the C-5 and C-7 positions, leading to 5-chloro-8-hydroxyquinoline, 7-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline[7][10]. The formation of these is highly dependent on the reaction conditions.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of this compound

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and solutions?

A: Low yield can stem from several factors related to reagents, conditions, or the work-up procedure.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Degraded Chlorinating Agent Sulfuryl chloride hydrolyzes upon exposure to atmospheric moisture to form sulfuric and hydrochloric acids, losing its chlorinating activity[5]. NCS can also degrade over time, although it is more stable.Use a freshly opened bottle or a recently purified batch of the chlorinating agent. For SO₂Cl₂, consider distillation before use if the liquid appears yellow or cloudy.
Incorrect Stoichiometry Using too little chlorinating agent will result in an incomplete reaction and a mixture of product and unreacted starting material.Carefully calculate and weigh your reagents. A slight excess (1.1-1.2 equivalents) of the chlorinating agent is common, but a large excess can lead to byproducts.
Reaction Temperature Too Low While low temperatures are crucial for selectivity, a temperature that is too low may prevent the reaction from initiating or proceeding at a reasonable rate.Start the addition of the chlorinating agent at 0 °C, then allow the reaction to warm to room temperature and stir for several hours. Monitor via TLC to confirm progress. If no reaction occurs, a modest increase in temperature (e.g., to 40-50 °C) can be cautiously attempted[9].
Poor Quality Starting Material Impurities in the 8-hydroxyquinoline can interfere with the reaction. The presence of water is particularly detrimental as it will consume the chlorinating agent.Ensure the 8-hydroxyquinoline is pure and completely dry. If necessary, recrystallize it from a suitable solvent like ethanol or acetone and dry it thoroughly under vacuum before use.
digraph "Troubleshooting_Yield" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853"];

// Nodes Start [label="Low / No Yield", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagent [label="Check Chlorinating\nAgent Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckStoich [label="Verify Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="Assess Reaction\nTemperature Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSM [label="Verify Starting\nMaterial Quality", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Reagent [label="Use Fresh/Purified\nReagent", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Stoich [label="Use 1.1-1.2 eq.\nof Chlorinating Agent", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Temp [label="Allow to Warm to RT;\nMonitor by TLC", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_SM [label="Recrystallize and Dry\n8-Hydroxyquinoline", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> CheckReagent; Start -> CheckStoich; Start -> CheckTemp; Start -> CheckSM;

CheckReagent -> Sol_Reagent; CheckStoich -> Sol_Stoich; CheckTemp -> Sol_Temp; CheckSM -> Sol_SM; }

Figure 2: Troubleshooting workflow for low product yield.

Problem 2: Significant Formation of Dichlorinated Byproducts

Q: My final product is contaminated with a significant amount of what appears to be a dichlorinated species. How can I improve the selectivity for the mono-chlorinated product?

A: This is the most common selectivity issue. The formation of 5,7-dichloro-8-hydroxyquinoline arises from over-activation of the ring after the first chlorination.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Excess Chlorinating Agent Using a large excess of the chlorinating agent drives the reaction towards multiple substitutions. Once the mono-chlorinated product forms, it can be further chlorinated.Use a stoichiometric amount or only a slight excess (≤1.1 equivalents) of the chlorinating agent. Add the reagent dropwise or portion-wise over time to avoid high local concentrations.
High Reaction Temperature Higher temperatures provide the activation energy needed for the second chlorination to occur at a competitive rate.Maintain a low temperature (0-5 °C) during the addition of the chlorinating agent. After addition, allow the mixture to stir at room temperature, but avoid active heating unless absolutely necessary and confirmed by TLC to be required[8].
Incorrect Solvent Choice The solvent can influence the reactivity of the chlorinating agent and the substrate. Highly polar solvents may sometimes enhance reactivity, leading to over-chlorination.Chloroform, dichloromethane, or N,N-dimethylformamide (DMF) are commonly used solvents[9]. If over-chlorination is an issue, consider a less polar solvent or ensure anhydrous conditions are strictly maintained.
Problem 3: Difficulty in Product Purification

Q: I have a mixture of products that are difficult to separate by recrystallization or column chromatography. What are my options?

A: Purification can be challenging due to the similar polarities of the desired product and its isomers or unreacted starting material.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Co-crystallization The product and impurities (especially starting material) may have similar crystal lattice energies, causing them to crystallize together.Solvent Screening: Test a variety of solvent systems for recrystallization. A good system is one where the product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures. Common systems include ethanol/water, ethyl acetate/hexane, or toluene.
Similar Polarity of Isomers The mono-chlorinated isomers and the starting material often have very close Rf values on TLC, making column chromatography separation tedious.Optimize Chromatography: Use a high-quality silica gel with a fine mesh size. Employ a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate) to maximize separation. Sometimes, switching the stationary phase (e.g., to alumina) or the mobile phase (e.g., dichloromethane/methanol) can alter the elution order and improve resolution.
Acid/Base Properties The phenolic hydroxyl group provides a handle for an alternative purification method.Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (like ethyl acetate). Wash with a weak aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. The phenolic product and starting material will remain in the organic layer. Alternatively, washing with a stronger base (like dilute NaOH) can deprotonate and extract the phenolic compounds into the aqueous layer, leaving non-phenolic impurities behind. The aqueous layer can then be re-acidified to precipitate the purified product mixture, which may then be easier to separate.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis using Thionyl Chloride/DMF (Vilsmeier-Haack type conditions)

This protocol is adapted from a reported procedure for the synthesis of 2-chloro-8-hydroxyquinoline from 2,8-quinolinediol, which involves an in-situ chlorination mechanism[9]. While the starting material is different, the conditions highlight a robust chlorination method.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 8-hydroxyquinoline (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per gram of starting material).

  • Cooling: Cool the suspension in an ice-water bath to 0-5 °C with stirring.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0 - 4.0 eq) dropwise to the stirred suspension, ensuring the internal temperature does not rise significantly. Note: This reaction forms the Vilsmeier reagent in situ, which acts as the chlorinating agent.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Heating (Optional): If TLC shows incomplete conversion, the reaction temperature can be raised to 50 °C and held for an additional 2-3 hours[9].

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexane) to yield this compound.

References

Technical Support Center: Purification of Crude 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chloroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. However, its purification is often non-trivial due to a combination of factors inherent to its synthesis and molecular structure. Common challenges include the removal of colored impurities, separation from structurally similar byproducts, and prevention of degradation during the purification process. This guide will equip you with the knowledge to address these issues effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My final product of this compound has a persistent yellow or brownish color, even after initial purification.

Answer:

This is a common issue often caused by highly colored impurities that are not effectively removed by a single purification technique. These impurities can be residual starting materials, byproducts from side reactions, or degradation products.

Root Causes & Solutions:

  • Oxidized Impurities: Phenolic compounds like 8-hydroxyquinolines are susceptible to oxidation, which can generate colored species.

  • Incomplete Reaction: Residual starting materials or intermediates from the synthesis can be colored.

  • Charcoal Treatment Failure: Ineffective use of activated charcoal can leave colored impurities in your product.

Recommended Protocol: Decolorization using Activated Charcoal followed by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).[1][2]

  • Cooling: Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.[2]

  • Charcoal Addition: Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[2]

  • Heating: Gently heat the mixture back to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.[2][3] This step is crucial and must be done quickly to prevent premature crystallization in the funnel. Pre-warming the funnel and filter paper with hot solvent can help.

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1][4][5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[1][2][5]

Issue 2: I am experiencing a very low yield after recrystallizing my this compound.

Answer:

Low recovery during recrystallization is a frequent problem that can often be mitigated by optimizing the choice of solvent and the procedure.

Root Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the solution upon cooling, thus reducing the yield.[1]

  • Premature Crystallization: If the solution cools too quickly or if crystallization occurs during hot filtration, product will be lost.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can lead to incomplete precipitation of the product.

Troubleshooting Workflow for Low Recrystallization Yield

low_yield_troubleshooting start Low Recrystallization Yield check_solvent Step 1: Evaluate Solvent System Is the compound sparingly soluble at room temp and highly soluble when hot? start->check_solvent find_new_solvent Action: Perform solubility tests to find a better single solvent or a two-solvent system. check_solvent->find_new_solvent No check_volume Step 2: Review Solvent Volume Was the minimum amount of boiling solvent used? check_solvent->check_volume Yes find_new_solvent->check_volume Done use_less_solvent Action: Repeat recrystallization using just enough hot solvent to dissolve the solid. check_volume->use_less_solvent No check_cooling Step 3: Assess Cooling Process Was the solution cooled slowly and then in an ice bath? check_volume->check_cooling Yes use_less_solvent->check_cooling Done optimize_cooling Action: Allow for slow cooling to room temperature before placing in an ice bath for an extended period. check_cooling->optimize_cooling No end Improved Yield check_cooling->end Yes optimize_cooling->end Done purification_strategy start Crude this compound check_color Is the crude product highly colored? start->check_color charcoal Perform Activated Charcoal Treatment check_color->charcoal Yes recrystallize Recrystallization check_color->recrystallize No charcoal->recrystallize check_purity Assess Purity (TLC/NMR) recrystallize->check_purity pure_product Pure this compound check_purity->pure_product Purity Acceptable column_chrom Column Chromatography check_purity->column_chrom Impurity Present column_chrom->pure_product

References

Technical Support Center: Optimizing 2-Chloroquinolin-8-ol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 2-Chloroquinolin-8-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of this compound particularly challenging?

A: The challenges are multi-faceted and stem from the molecule's inherent electronic and structural properties. The electron-withdrawing nature of the quinoline ring system deactivates the C2-chloride bond, making the initial oxidative addition step in many cross-coupling reactions sluggish.[1] Furthermore, the quinoline nitrogen can act as a ligand, potentially coordinating with the palladium catalyst and leading to catalyst inhibition or decomposition.[1] Finally, the presence of the C8-hydroxyl group introduces a competing nucleophilic site, which can lead to undesired side reactions, particularly under basic conditions.[2]

Q2: What are the most common strategies for functionalizing the C2-position?

A: Palladium-catalyzed cross-coupling reactions are the predominant methods for forming new carbon-carbon and carbon-nitrogen bonds at the C2-position.[3][4] The most frequently employed reactions include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with aryl or vinyl boronic acids/esters.[5][6]

  • Buchwald-Hartwig Amination: For C-N bond formation with a wide range of primary and secondary amines.[7][8]

Q3: Is it always necessary to protect the 8-hydroxyl (-OH) group?

A: Not always, but it is a critical consideration. The necessity for protection depends on the specific reaction conditions and the nucleophile being used. In reactions requiring strong bases, such as the Buchwald-Hartwig amination using sodium tert-butoxide (NaOtBu), the hydroxyl group will be deprotonated to form a phenoxide.[9] This phenoxide can compete as a nucleophile, leading to O-arylation byproducts.[2] For Suzuki-Miyaura couplings, which often use milder carbonate or phosphate bases, protection may not be required. A preliminary small-scale test reaction is always recommended to determine if protection is necessary for your specific substrate combination.

Core Functionalization Reactions: A Deeper Dive

The two pillars of this compound functionalization are the Suzuki-Miyaura and Buchwald-Hartwig reactions. Success hinges on a carefully selected catalyst system that can overcome the low reactivity of the aryl chloride.

Palladium-Catalyzed Cross-Coupling: The Catalytic Cycle

Understanding the fundamental mechanism is key to effective troubleshooting. Most palladium-catalyzed cross-couplings follow a similar cycle, illustrated below. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step for Ar-Cl) Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)-Cl(L)₂ Complex OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal + Nucleophile + Base PdII_Nu Ar-Pd(II)-Nu(L)₂ Complex Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar-Nu Desired Product RedElim->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Troubleshooting Guide: From Low Yields to Pure Products

This section addresses the most common issues encountered during experiments and provides a systematic approach to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst System: The oxidative addition to the C-Cl bond is difficult.[1] 2. Insufficient Base Strength/Solubility: The base is not activating the coupling partner effectively.[1] 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 4. Oxygen Contamination: Deactivates the Pd(0) catalyst.[1]1. Use modern ligands. Switch from simple phosphines (e.g., PPh₃) to electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). Use pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) for better activity and reproducibility.[1][9] 2. Select a stronger base. For challenging couplings, switch from carbonates (K₂CO₃) to phosphates (K₃PO₄) or alkoxides (NaOtBu, LHMDS). Ensure the base is soluble in the reaction medium.[1][9] 3. Increase temperature. Gradually increase the temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent (e.g., dioxane, toluene) or using microwave irradiation.[5] 4. Improve degassing. Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 min or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[1][10]
Dehalogenation 1. Presence of a Hydride Source: Protic solvents (alcohols) or water can act as hydride sources.[1] 2. Catalyst Decomposition: Certain pathways of catalyst decomposition can lead to dehalogenation.1. Use anhydrous, aprotic solvents. Avoid alcohols unless they are part of a well-established protocol. Minimize water content if dehalogenation is a persistent issue.[1] 2. Use a fresh, high-quality catalyst and ligand.
Homocoupling (Suzuki) 1. Oxygen in Reaction Mixture: Promotes the homocoupling of boronic acids.[1] 2. Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, homocoupling can become a competitive pathway.1. Improve degassing procedures rigorously. [1] 2. Optimize the base and solvent system. A different base or solvent mixture may improve the solubility and reactivity of the boronate species, accelerating transmetalation.[1]
Protodeborylation (Suzuki) 1. Harsh Reaction Conditions: High temperatures and strongly basic, aqueous conditions can cleave the C-B bond.[1]1. Use a milder base or lower the temperature. 2. Use a more stable boronic ester. Boronic acid pinacol esters are generally more robust and less prone to protodeborylation than the corresponding boronic acids.[1]
Troubleshooting Workflow: A Logic Diagram

When faced with a low-yielding reaction, a structured approach can quickly identify the root cause.

Troubleshooting Workflow Start Problem: Low Reaction Yield Check_Inert Is the system fully inert? Start->Check_Inert Improve_Degas Action: Improve degassing. Use Schlenk line. Check_Inert->Improve_Degas No Check_Catalyst Is the catalyst system optimal for Ar-Cl? Check_Inert->Check_Catalyst Yes Improve_Degas->Check_Catalyst Upgrade_Ligand Action: Use bulky biarylphosphine ligand (SPhos, XPhos). Use a pre-catalyst. Check_Catalyst->Upgrade_Ligand No Check_Base Is the base strong/soluble enough? Check_Catalyst->Check_Base Yes Upgrade_Ligand->Check_Base Change_Base Action: Switch to K₃PO₄ or NaOtBu. Consider solvent compatibility. Check_Base->Change_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Action: Increase temperature. Consider microwave heating. Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

The following are generalized starting protocols. Optimization for specific substrates is often necessary. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling arylboronic acids with this compound.[1][5]

  • Reagent Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %). Alternatively, use a single palladium pre-catalyst like SPhos-Pd-G3 (2-4 mol %).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Alternatively, use microwave irradiation at 120-150 °C for 15-60 minutes.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the C-N coupling of amines, which requires strictly anhydrous and oxygen-free conditions.[11]

  • Reagent Preparation (in a glovebox): To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-4 mol %), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).

  • Addition of Reactants: Seal the vessel, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.

References

Navigating the Labyrinth of Halogenated Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for Managing Impurities in the Synthesis of Halogenated Quinolines. This guide is crafted for researchers, scientists, and drug development professionals who grapple with the nuances of quinoline chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and optimize your synthetic routes.

The synthesis of halogenated quinolines, a critical scaffold in medicinal chemistry, is often plagued by the formation of stubborn impurities.[1] These unwelcome side products can complicate purification, reduce yields, and compromise the integrity of your final compounds. This resource is designed to be a dynamic, in-depth guide to anticipating, identifying, and managing these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant tar formation in my Skraup synthesis of a halogenated quinoline. What's the primary cause and how can I mitigate it?

A1: The Skraup synthesis is notoriously exothermic, and this is the root cause of tar formation.[2][3] The aggressive conditions, involving strong acids like concentrated sulfuric acid and oxidizing agents like nitrobenzene, can lead to the polymerization of reactants and intermediates, especially the acrolein formed from glycerol dehydration.[4][5][6]

Causality: The high heat generated in localized spots promotes uncontrolled side reactions. Halogenated anilines, depending on the position and nature of the halogen, can also influence the reaction's vigor.

Mitigation Strategies:

  • Moderators are Key: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to tame the reaction's exothermicity.[2][3][7] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation process.[7]

  • Controlled Reagent Addition: A slow, dropwise addition of concentrated sulfuric acid with efficient cooling (e.g., an ice bath) is paramount to prevent a runaway reaction.[2][7]

  • Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat evenly throughout the reaction mixture.[2]

Q2: My Doebner-von Miller reaction is yielding a significant amount of polymeric material alongside my desired halogenated quinoline. How can I suppress this side reaction?

A2: The primary culprit here is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone you are using.[8][9] This is a common issue, especially with highly reactive carbonyl compounds.

Causality: Strong Brønsted acids can readily protonate the carbonyl group, activating it for nucleophilic attack by another molecule of the unsaturated carbonyl, initiating a polymerization cascade.

Troubleshooting Workflow:

References

Navigating the Solubility Labyrinth of 2-Chloroquinolin-8-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Chloroquinolin-8-ol. As a Senior Application Scientist, I understand that navigating the experimental intricacies of promising but poorly soluble compounds like this compound can be a significant bottleneck in research and development. This comprehensive guide is designed to provide you with in-depth, practical solutions to overcome solubility challenges, ensuring the integrity and success of your experiments. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound with a rigid, aromatic quinoline backbone. This structure contributes to its generally low solubility in aqueous solutions and many common non-polar organic solvents.[1][2] The presence of a chlorine atom and a hydroxyl group introduces some polarity, but the overall hydrophobic nature of the molecule often dominates its solubility profile. Its solubility is expected to be higher in polar aprotic solvents and some polar protic solvents that can engage in hydrogen bonding with the hydroxyl group.

Q2: I'm observing precipitation when I dilute my this compound stock solution (prepared in a high-solubility solvent like DMSO) into my experimental medium. What is happening and how can I prevent it?

A2: This phenomenon, often termed "crashing out," is a common issue when a compound is rapidly transferred from a highly solubilizing environment (like DMSO) to a solvent in which it is poorly soluble (like an aqueous buffer or a less polar organic solvent). The drastic change in the solvent environment causes the compound to exceed its solubility limit and precipitate. To mitigate this, consider the following:

  • Slower Addition: Add the stock solution dropwise to your experimental medium while vigorously stirring or vortexing. This allows for more gradual mixing and can sometimes prevent immediate precipitation.

  • Intermediate Solvent: If compatible with your experiment, try a multi-step dilution using an intermediate solvent in which both your stock solvent and final medium are miscible, and the compound has moderate solubility.

  • Lower Stock Concentration: Preparing a more dilute stock solution, if your experimental design allows, can reduce the magnitude of the concentration gradient upon dilution.

  • Co-solvent System: Incorporate a co-solvent into your final experimental medium to increase the overall solubilizing capacity for this compound.

Q3: Can I predict which organic solvents are likely to be good candidates for dissolving this compound?

A3: Yes, a powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSPs) . HSPs are based on the principle that "like dissolves like" and quantify the intermolecular forces of a substance in terms of three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[3]

By comparing the HSPs of this compound with those of various solvents, we can predict its relative solubility. A smaller "distance" between the HSPs of the solute and the solvent suggests a higher likelihood of dissolution.[4]

Troubleshooting Guides: Tackling Solubility Issues Head-On

This section provides a structured approach to troubleshooting common solubility problems encountered with this compound.

Issue 1: Incomplete Dissolution in a Chosen Organic Solvent

Underlying Cause: The chosen solvent may not have the optimal polarity or hydrogen bonding capability to effectively solvate the this compound molecule. The crystalline lattice energy of the solid may also be too high to be overcome by the solvent-solute interactions.

Troubleshooting Steps:

  • Solvent Selection Based on Polarity:

    • Initial Screening: Start with a range of solvents with varying polarities. Good starting points include polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and polar protic solvents like ethanol and methanol.

    • Hansen Solubility Parameter (HSP) Guided Selection: For a more systematic approach, use the predicted HSPs of this compound to select solvents with similar parameters. (See Data Presentation section for estimated HSPs).

  • Application of Physical Methods:

    • Sonication: Use an ultrasonic bath to provide energy to break up the solute particles and enhance dissolution.

    • Gentle Heating: Carefully warming the mixture can increase the kinetic energy of the system and improve solubility. Always check the thermal stability of this compound to prevent degradation.

    • Vortexing/Stirring: Continuous agitation increases the interaction between the solute and solvent molecules.

Issue 2: Compound Precipitates Over Time or Upon Temperature Change

Underlying Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable. Changes in temperature can significantly affect solubility, often leading to precipitation upon cooling.

Troubleshooting Steps:

  • Equilibrium Solubility Determination: Ensure you are working with a solution at or below its equilibrium solubility at the experimental temperature. This can be determined by adding an excess of the compound to the solvent, allowing it to equilibrate (typically with stirring for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.

  • Temperature Control: Maintain a constant and controlled temperature throughout your experiment, from stock solution preparation to the final assay.

  • Co-solvency: The use of a co-solvent can create a more robust solvent system that is less susceptible to precipitation with minor temperature fluctuations.[5]

Experimental Protocols: Step-by-Step Methodologies

Here, we provide detailed protocols for enhancing the solubility of this compound.

Protocol 1: Solubility Enhancement using a Co-solvent System

Principle: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a poorly soluble compound by reducing the polarity of the solvent system.[5]

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., DMSO, ethanol, propylene glycol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system and has a good solubilizing capacity for this compound. DMSO and ethanol are common choices.

  • Stock Solution Preparation: a. Dissolve a known amount of this compound in the chosen co-solvent to prepare a concentrated stock solution (e.g., 10 mg/mL). b. Use sonication or gentle warming if necessary to ensure complete dissolution.

  • Preparation of the Final Solution: a. To a volumetric flask, add the desired volume of the primary solvent (e.g., aqueous buffer). b. While stirring, slowly add the calculated volume of the this compound stock solution to achieve the final desired concentration. c. Continue stirring for at least 15 minutes to ensure homogeneity. d. Visually inspect the solution for any signs of precipitation.

Self-Validation:

  • Run a control with the same concentration of the co-solvent alone to assess its effect on your experiment.

  • If precipitation is observed, try increasing the proportion of the co-solvent or using a different co-solvent.

Protocol 2: pH-Mediated Solubilization

Principle: As a quinoline derivative, this compound possesses a basic nitrogen atom in the quinoline ring and an acidic hydroxyl group. Adjusting the pH of the solution can lead to the ionization of the molecule, forming a more polar and, therefore, more soluble salt.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for basic pH)

  • pH meter

  • Acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions for pH adjustment

Procedure:

  • Determine the pKa of this compound: The predicted pKa values for the protonated quinoline nitrogen and the hydroxyl proton will guide the choice of pH for solubilization.

  • Preparation of Buffered Solutions: Prepare a series of buffers with pH values above and below the pKa values of the compound.

  • Solubility Determination: a. Add an excess amount of this compound to each buffer solution in separate vials. b. Seal the vials and allow them to equilibrate by shaking or stirring at a constant temperature for 24-48 hours. c. After equilibration, centrifuge or filter the samples to remove any undissolved solid. d. Analyze the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the solubility of this compound as a function of pH to identify the pH range of maximum solubility.

Self-Validation:

  • Ensure the compound is stable at the pH values tested by analyzing for any degradation products.

  • Verify that the chosen buffer components do not interfere with your downstream applications.

Data Presentation

Estimated Hansen Solubility Parameters for this compound

To provide a predictive tool for solvent selection, the Hansen Solubility Parameters (HSPs) for this compound were estimated using a group contribution method.[6][7]

ParameterEstimated Value (MPa½)
δD (Dispersion) 20.5
δP (Polar) 8.5
δH (Hydrogen Bonding) 7.0
Predicted Relative Solubility of this compound in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in various organic solvents based on the calculated HSP distance (Ra). A smaller Ra value indicates a higher likelihood of good solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)HSP Distance (Ra)Predicted Solubility
N,N-Dimethylformamide (DMF)17.413.711.37.3High
Dimethyl Sulfoxide (DMSO)18.416.410.29.7High
Dichloromethane18.26.36.13.5Moderate
Acetone15.510.47.05.5Moderate
Ethanol15.88.819.413.9Low to Moderate
Methanol15.112.322.317.0Low
Toluene18.01.42.09.0Low
Hexane14.90.00.013.2Very Low

Note: These are predicted values and should be used as a guide for solvent screening. Experimental verification is always recommended.

Visualizations

Logical Workflow for Overcoming Solubility Issues

G cluster_forces Key Intermolecular Forces solute This compound dispersion Dispersion (δD) solute->dispersion interacts via polar Polar (δP) solute->polar interacts via h_bonding Hydrogen Bonding (δH) solute->h_bonding interacts via (OH group) solvent Solvent solvent->dispersion interacts via solvent->polar interacts via solvent->h_bonding interacts via solvation Solvation success success solvation->success Successful Dissolution dispersion->solvation polar->solvation h_bonding->solvation

References

Validation & Comparative

A Comparative Analysis of Halogenated Quinolin-8-ols as Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel pharmacophores and the strategic modification of existing scaffolds are paramount. Among the privileged structures in medicinal chemistry, quinolin-8-ol has long been recognized for its broad spectrum of biological activities.[1][2] The introduction of halogens to this scaffold has been a key strategy to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comprehensive comparative analysis of halogenated quinolin-8-ol derivatives as antimicrobial agents, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and development.

The Quinolin-8-ol Scaffold: A Foundation for Antimicrobial Activity

Quinolin-8-ol, also known as oxine, is a bidentate chelating agent with a well-established history of antimicrobial efficacy.[1][3] Its mechanism of action is primarily attributed to its ability to form stable complexes with essential metal ions, such as iron, copper, and zinc.[1][4][5] These metal ions are critical cofactors for a multitude of microbial enzymes involved in vital cellular processes. By sequestering these ions, quinolin-8-ol disrupts microbial metabolism, leading to the inhibition of growth and, ultimately, cell death.[1] The inherent lipophilicity of the quinoline ring also facilitates its transport across microbial cell membranes.

The Influence of Halogenation: Enhancing Potency and Spectrum

The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) on the quinolin-8-ol ring system has been shown to significantly impact its antimicrobial properties. Halogenation can influence the compound's lipophilicity, electronic distribution, and metal-chelating capabilities, thereby modulating its potency and spectrum of activity.[6][7]

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated quinolin-8-ol derivatives against a panel of clinically relevant microorganisms. The data has been compiled from multiple studies to provide a comparative perspective. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundHalogen SubstitutionTest OrganismMIC (µM)Reference
8-Hydroxyquinoline (Parent Compound) NoneStaphylococcus aureus3.44 - 13.78[8][9]
Candida albicans3.44 - 13.78[8][9]
Cloxyquin 5,7-DichloroListeria monocytogenes5.57[8][9]
Plesiomonas shigelloides11.14[8][9]
Methicillin-Resistant Staphylococcus aureus (MRSA)≤ 5.57[10]
7-Bromo-8-hydroxyquinoline 7-BromoGram-negative bacteriaHigh activity[8][9]
Clioquinol 5-Chloro, 7-IodoGram-negative bacteriaHigh activity[8][9]
Neisseria gonorrhoeae0.10 - 0.20[9]
Iodoquinol 5,7-DiiodoNeisseria gonorrhoeae0.08 - 0.15[9]
5,7-Dichloro-8-hydroxy-2-methylquinoline 5,7-DichloroMycobacterium tuberculosis0.1[11]
Methicillin-Sensitive Staphylococcus aureus (MSSA)2.2[11]
Methicillin-Resistant Staphylococcus aureus (MRSA)1.1[11]

Key Observations:

  • Enhanced Potency: Halogenated derivatives, particularly those with di-halogen substitutions at the 5 and 7 positions, consistently demonstrate lower MIC values compared to the parent 8-hydroxyquinoline, indicating enhanced antimicrobial potency.[9][11]

  • Broadened Spectrum: While the parent compound is highly active against Gram-positive bacteria and fungi, halogenation, as seen with 7-bromo-8-hydroxyquinoline and clioquinol, can extend the activity to include Gram-negative bacteria.[8][9]

  • Activity Against Resistant Strains: Notably, halogenated derivatives like cloxyquin and 5,7-dichloro-8-hydroxy-2-methylquinoline exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat drug-resistant pathogens.[10][11]

Mechanistic Insights: The Role of Halogens

The enhanced antimicrobial activity of halogenated quinolin-8-ols can be attributed to several factors, all stemming from the physicochemical properties of the halogen substituents.

1. Increased Lipophilicity: Halogens are lipophilic in nature. Their incorporation into the quinolin-8-ol structure increases the overall lipophilicity of the molecule. This facilitates easier passage through the lipid-rich cell membranes of microorganisms, leading to higher intracellular concentrations and greater efficacy.

2. Altered Electronic Effects: The electron-withdrawing nature of halogens can influence the acidity of the hydroxyl group at position 8 and the basicity of the quinoline nitrogen. This, in turn, can affect the stability and formation of the metal chelates, which are crucial for the antimicrobial action.

3. Modified Metal Chelation: The primary mechanism of action remains the chelation of essential metal ions.[1][5] Halogenation can fine-tune the metal-binding properties of the quinolin-8-ol scaffold, potentially leading to more stable and biologically active metal complexes within the microbial cell. These complexes can then interfere with a wider range of metabolic pathways.

Proposed Mechanism of Action of Halogenated Quinolin-8-ols

Mechanism cluster_extracellular Extracellular cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Halogenated_8HQ Halogenated Quinolin-8-ol Membrane_Transport Increased Lipophilicity Halogenated_8HQ->Membrane_Transport Facilitated by Intracellular_8HQ Intracellular Halogenated Quinolin-8-ol Membrane_Transport->Intracellular_8HQ Leads to higher intracellular concentration Chelation Chelation Intracellular_8HQ->Chelation Metal_Ion Essential Metal Ions (Fe, Cu, Zn) Metal_Ion->Chelation Metal_Complex Active Metal Complex Chelation->Metal_Complex Enzyme_Inhibition Enzyme Inhibition Metal_Complex->Enzyme_Inhibition Metabolic_Disruption Disruption of Metabolic Pathways Enzyme_Inhibition->Metabolic_Disruption Growth_Inhibition Inhibition of Microbial Growth Metabolic_Disruption->Growth_Inhibition

Caption: Proposed mechanism of halogenated quinolin-8-ols.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To ensure the trustworthiness and reproducibility of antimicrobial susceptibility testing, adherence to a standardized protocol is crucial. The following is a detailed, step-by-step methodology for determining the MIC of halogenated quinolin-8-ols using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][9][10][11]

Materials and Reagents
  • Halogenated quinolin-8-ol derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh the halogenated quinolin-8-ol compounds and dissolve them in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth (typically ≤1%).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution followed by a 1:2 dilution in the plate.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB.

    • Typically, add 50 µL of CAMHB to wells 2 through 12 of each row.

    • Add 100 µL of the appropriate starting concentration of the test compound to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum without the compound), and well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. This will bring the final volume in these wells to 100 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL.

    • Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation and contamination.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). A reading aid, such as a viewing box with a mirror, is recommended.

    • The sterility control well should be clear (no growth).

    • The growth control well should show distinct turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Workflow for MIC Determination by Broth Microdilution

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_Plate Perform Serial Dilutions of Compound in 96-Well Plate Prepare_Stock->Prepare_Plate Dilute_Inoculum Dilute Inoculum to ~1 x 10^6 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Diluted Bacteria (Final: 5 x 10^5 CFU/mL) Dilute_Inoculum->Inoculate_Plate Prepare_Plate->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

The halogenation of the quinolin-8-ol scaffold is a proven and effective strategy for enhancing antimicrobial potency and expanding the spectrum of activity. Dihalogenated derivatives, in particular, show significant promise, including activity against challenging drug-resistant pathogens. The primary mechanism of action, centered around metal chelation and the disruption of microbial homeostasis, remains a compelling target for antimicrobial drug design.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A more comprehensive exploration of different halogen substitutions (including mixed halogens) and their positional effects is warranted to fine-tune activity and selectivity.

  • Mechanism of Action Elucidation: Advanced studies to precisely identify the microbial enzymes and pathways inhibited by these compounds will provide a deeper understanding of their activity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the foundational knowledge of quinolin-8-ol chemistry and employing rigorous, standardized testing methodologies, the scientific community can continue to develop novel and effective antimicrobial agents based on this versatile scaffold.

References

A Comparative Guide to the Validation of HPLC Methods for 2-Chloroquinolin-8-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloroquinolin-8-ol, a key heterocyclic compound, serves as a significant building block in the synthesis of various pharmaceutical agents.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound: a conventional HPLC-UV method and a more advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical needs. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[2][3]

The Critical Role of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[4][5] It is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the analytical methods used are accurate, precise, specific, and robust.[6] This guide will walk through the validation of two distinct methods, providing a clear comparison of their capabilities and limitations.

Method 1: A Validated Stability-Indicating HPLC-UV Method

The workhorse of many quality control laboratories is the reversed-phase HPLC with UV detection.[7] This method is often favored for its robustness, cost-effectiveness, and ease of use. The following method was developed and validated to be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products.[8]

Experimental Protocol: HPLC-UV Method
  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds like quinoline derivatives.[9]

    • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and 0.1% Phosphoric acid in water (v/v). The gradient elution ensures the effective separation of this compound from potential impurities with varying polarities.

    • Standard and Sample Preparation:

      • Standard Solution: A stock solution of this compound reference standard is prepared in a diluent (e.g., Acetonitrile/water 50:50 v/v). Working standards of various concentrations are prepared by serial dilution for linearity assessment.

      • Sample Solution: The sample containing this compound is dissolved in the diluent to a target concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm (determined from the UV spectrum of this compound)

    • Gradient Program:

      Time (min) % Acetonitrile % 0.1% Phosphoric Acid in Water
      0 30 70
      15 80 20
      20 80 20
      22 30 70

      | 25 | 30 | 70 |

Method Validation Summary: HPLC-UV

The validation of this method was conducted following ICH Q2(R1) guidelines.[10] The key performance parameters are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity The peak for this compound is pure and resolved from degradation products and placebo components (Resolution > 2).The method successfully separated the main peak from all degradation products generated during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
Linearity (R²) R² ≥ 0.9990.9998 over a concentration range of 1-150 µg/mL.
Range 80-120% of the test concentration.10-120 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels (80%, 100%, 120%).
Precision (RSD%) Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Repeatability = 0.8%, Intermediate Precision = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness No significant change in results with small, deliberate variations in method parameters.The method was found to be robust with minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2 R1) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Validated Method report->end

Caption: Workflow for the validation of an HPLC analytical method.

Method 2: A High-Sensitivity UPLC-MS Method

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or metabolites in complex matrices, a UPLC-MS method is often the preferred choice.[11] The coupling of the superior separation power of UPLC with the definitive identification capabilities of mass spectrometry provides a powerful analytical tool.[12]

Experimental Protocol: UPLC-MS Method
  • Instrumentation and Materials:

    • UPLC-MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic acid in water (v/v). Formic acid is a volatile buffer, making it ideal for MS applications.

    • Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations in the ng/mL range.

  • UPLC-MS Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Ionization Mode: ESI Positive

    • MRM Transition: For this compound (C₉H₆ClNO), the protonated molecule [M+H]⁺ has an m/z of 180.0. A characteristic fragment ion would be selected for Multiple Reaction Monitoring (MRM) for enhanced selectivity. A plausible transition would be 180.0 -> 117.0 (loss of HCl and CO).

Comparative Performance: HPLC-UV vs. UPLC-MS

The choice between HPLC-UV and UPLC-MS depends on the specific analytical requirements. The following table provides a direct comparison of the two validated methods.

FeatureHPLC-UV MethodUPLC-MS MethodRationale and Field Insights
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.UPLC-MS provides structural information and is inherently more specific.
Sensitivity LOQ: 0.3 µg/mL (300 ng/mL)LOQ: ~0.1 ng/mLUPLC-MS is approximately 3000 times more sensitive, making it ideal for trace analysis.
Specificity Relies on chromatographic resolution. Co-eluting peaks with similar UV spectra can interfere.Highly specific due to MRM transitions. Can distinguish between compounds with the same retention time but different masses.Critical for complex matrices like biological fluids or for detecting trace impurities under the main peak.
Analysis Time ~25 minutes per sample~5-7 minutes per sampleThe smaller particle size of the UPLC column allows for faster separations without sacrificing resolution.
Cost & Complexity Lower initial investment and operational costs. Simpler to operate and maintain.Higher initial investment and operational costs. Requires more specialized expertise.HPLC-UV is a cost-effective choice for routine QC labs, while UPLC-MS is a powerful tool for research and specialized applications.
Robustness Generally very robust and easily transferable between labs.Can be more sensitive to matrix effects and requires careful optimization.The robustness of HPLC-UV methods is a key reason for their widespread use in routine analysis.

Logical Relationship in Analytical Method Selection

Method_Selection start Analytical Need for This compound routine_qc Routine QC? (e.g., Purity Assay) start->routine_qc trace_analysis Trace Analysis? (e.g., Impurities, Metabolites) routine_qc->trace_analysis No hplc_uv Select HPLC-UV routine_qc->hplc_uv Yes trace_analysis->hplc_uv No uplc_ms Select UPLC-MS trace_analysis->uplc_ms Yes hplc_adv Advantages: - Robust - Cost-effective - Simple hplc_uv->hplc_adv uplc_adv Advantages: - High Sensitivity - High Specificity - Fast uplc_ms->uplc_adv

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS methods, when properly validated, are suitable for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • For routine quality control , such as the determination of purity in bulk drug substance or assay in a formulated product, the HPLC-UV method is a robust, reliable, and cost-effective choice. Its validation demonstrates that it is fit for this purpose.

  • For applications requiring high sensitivity and specificity , such as the quantification of trace-level impurities, stability studies where very low levels of degradants are expected, or in bioanalytical studies, the UPLC-MS method is the superior option. Its ability to provide structural confirmation and distinguish between isobaric compounds is a significant advantage in research and development settings.

By understanding the principles, performance characteristics, and practical considerations of each method, analytical scientists can confidently select and implement the most appropriate technique for the analysis of this compound, ensuring data of the highest quality and integrity.

References

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. The compound 2-Chloroquinolin-8-ol, a key heterocyclic building block in medicinal chemistry, is no exception. Its purity directly influences reaction yields, biological activity, and toxicological profiles of its derivatives.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We move beyond simple protocols to explain the causality behind methodological choices, enabling you to design a robust, self-validating system for quality control in your laboratory.

The Synthetic Context: Anticipating Impurities

A common synthetic route to this compound involves the treatment of 2,8-Quinolinediol with a chlorinating agent like thionyl chloride in N,N-dimethylformamide (DMF).[1] Understanding this synthesis is crucial as it informs the potential impurity profile.

Potential Impurities May Include:

  • Unreacted Starting Material: 2,8-Quinolinediol

  • Reaction By-products: Isomeric chlorinated quinolines or over-chlorinated products.

  • Residual Solvents: DMF, ethyl acetate (from workup), or hexane (from chromatography).[1]

  • Reagents: Traces of thionyl chloride decomposition products.

A robust purity assessment strategy must be capable of separating and identifying these varied chemical entities from the target compound.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical method is a balance of sensitivity, selectivity, and available resources.[2][3] For this compound, a multi-pronged approach using orthogonal methods is the most trustworthy strategy.[4][5] Orthogonal methods are those that rely on different chemical or physical principles, ensuring that an impurity missed by one technique is likely to be detected by another.

Below is a comparison of the most effective techniques for this application.

G

Caption: A self-validating workflow for purity assessment.

Melting Point Analysis

Melting point is a fundamental physical property that provides a quick indication of purity.[3] Pure crystalline solids exhibit a sharp melting point range (typically 1-2°C), whereas impurities will depress and broaden this range.[6][7]

  • Principle: The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[7]

  • Expertise & Causality: The literature value for the melting point of this compound is 79-80 °C.[1] A significantly lower or broader range is a clear flag for impurity. However, this method is not quantitative and cannot distinguish between different impurities. It is a bulk property measurement and should never be used as a standalone purity determinant. A eutectic mixture, a specific composition of two or more components that melt at a single, lower temperature, can be misleadingly sharp, necessitating orthogonal analysis.[8]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 10-15°C below the expected melting point (approx. 65°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

High-Performance Liquid Chromatography (HPLC)

HPLC is considered the gold standard for purity determination of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9][10]

  • Principle: The sample is dissolved in a mobile phase and passed through a column packed with a stationary phase. Components separate based on their differential partitioning between the two phases. For a compound like this compound, a reversed-phase C18 column is an excellent starting point.[10]

  • Expertise & Causality: The choice of a gradient elution (where the mobile phase composition changes over time) is critical. It allows for the effective separation of the main, relatively nonpolar compound from both more polar (e.g., 2,8-Quinolinediol) and less polar impurities within a single run. A UV detector is ideal as quinoline derivatives have strong chromophores that absorb UV light, typically around 254 nm.[10]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation:

    • HPLC system with a UV detector, pump, autosampler, and column oven.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% formic acid (improves peak shape).

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable diluent (e.g., 50:50 acetonitrile/water) at a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve with a certified reference standard is required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

While HPLC provides relative purity, qNMR is a powerful primary method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[5][11] It is non-destructive and provides structural confirmation simultaneously.

  • Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.

  • Expertise & Causality: The key to a successful qNMR experiment is selecting an internal standard with a simple spectrum and signals that do not overlap with the analyte's signals. For this compound, a standard like maleic acid or dimethyl sulfone could be suitable. The experiment must be acquired under specific conditions (e.g., long relaxation delay) to ensure accurate integration. While highly accurate, qNMR is less sensitive than HPLC and may not detect impurities present at very low levels (<0.1%).

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the synthesized this compound into a vial.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire a quantitative ¹H NMR spectrum. Crucial parameters include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated, and a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification process.[9][12]

  • Principle: The sample is vaporized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer. The mass spectrometer provides mass-to-charge ratio data, allowing for highly confident identification of impurities by comparing their fragmentation patterns to spectral libraries.

  • Expertise & Causality: Direct GC-MS analysis of this compound can be challenging due to its polarity and relatively low volatility.[12] However, it excels at detecting residual solvents like DMF, ethyl acetate, and hexane, which are often difficult to detect by HPLC or NMR. A "headspace" GC-MS analysis, where the vapor above the sample is injected, is the standard method for residual solvent analysis.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh a specific amount of the synthesized product into a headspace vial and seal it.

  • Incubation: Heat the vial in the headspace autosampler at a controlled temperature (e.g., 80-100 °C) for a set time to allow volatile compounds to partition into the gas phase.

  • Injection: A sample of the vapor (headspace) is automatically injected into the GC-MS.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms) with a temperature program designed to separate common solvents.

  • MS Detection: Acquire mass spectra in full scan mode.

  • Identification: Identify peaks by comparing their retention times and mass spectra to a library of known solvents.

Data Summary and Method Comparison

table [label=<

ParameterMelting PointHPLC-UVqNMRGC-MS PrincipleBulk Thermal PropertyChromatographic SeparationNuclear Spin ResonanceChromatographic Separation (Gas) Purity TypeQualitative IndicationRelative (Area %)Absolute (with standard)Relative/Absolute (Volatiles) SensitivityLow (~1-2%)High (~0.01-0.1%)Moderate (~0.1%)Very High (ppm level) SpecificityLowHighHigh (Structural)Very High (Mass Spectra) Best Use CaseRapid preliminary checkPrimary purity assay, related substancesReference standard certification, absolute purityResidual solvents, volatile impurities

]; }

Caption: Comparative summary of analytical techniques.

ParameterMelting Point AnalysisHPLC-UVqNMRGC-MS
Principle Bulk thermal propertyDifferential partitioning between mobile and stationary phasesNuclear spin resonance in a magnetic fieldPartitioning between carrier gas and stationary phase
Purity Type Qualitative indicationRelative (Area %)Absolute (with internal standard)Quantitative for volatile impurities
Sensitivity Low (detects impurities >1-2%)High (typically ~0.05%)Moderate (typically ~0.1%)Very High (ppm levels for volatiles)
Specificity LowHigh (based on retention time)High (based on chemical structure)Very High (based on mass fragmentation)
Best Use Case Quick, preliminary check of crystalline solidsGold standard for routine purity and impurity profilingAbsolute purity determination, reference material certificationAnalysis of residual solvents and volatile by-products
Trustworthiness Low as a standalone methodHigh, especially when coupled with MSVery High, considered a primary ratio methodVery High for compound identification

Conclusion and Recommended Strategy

Assessing the purity of synthesized this compound requires a thoughtful, multi-faceted approach. No single technique can provide a complete picture. A trustworthy and self-validating workflow should be implemented as follows:

  • Initial Screening: Begin with a simple melting point analysis . A sharp range close to the literature value (79-80°C) is a positive indicator, while a broad, depressed range immediately signals significant impurity.

  • Primary Purity Assay: Employ RP-HPLC with UV detection as the primary quantitative method. This will provide the relative purity and a profile of non-volatile, UV-active impurities. For regulatory filings or when establishing a reference standard, this should be considered essential. Journals often require a purity of >95% for tested compounds.[11]

  • Orthogonal Confirmation: For definitive purity assessment, use ¹H qNMR . This provides an absolute purity value that is independent of the principles of chromatography, serving as an excellent orthogonal validation of the HPLC results.

  • Specific Impurity Analysis: Run a headspace GC-MS analysis to specifically identify and quantify residual solvents, which are critical process impurities that must be controlled to acceptable levels according to regulatory guidelines.

By combining these orthogonal techniques, researchers, scientists, and drug development professionals can establish a comprehensive and reliable purity profile for synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Chloroquinolin-8-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is governed by two fundamental principles: efficacy and safety. While on-target potency is often the initial focus, it is the molecule's selectivity profile that ultimately dictates its therapeutic viability. A lack of selectivity, leading to unintended interactions with off-target proteins, is a primary driver of adverse drug reactions and late-stage clinical failures.[1][2] This guide provides an in-depth, technical framework for evaluating the cross-reactivity of 2-Chloroquinolin-8-ol, a quinoline derivative with significant therapeutic potential. Quinoline-based compounds are known to possess a wide array of biological activities, including antimicrobial and anticancer effects, making a thorough understanding of their selectivity crucial.[3][4][5][6]

Herein, we will dissect the causal logic behind designing a robust cross-reactivity screening cascade, present detailed protocols for key industry-standard assays, and offer a comparative analysis to contextualize the compound's performance. Our objective is to equip researchers with the strategic insights and methodological rigor required to build a comprehensive selectivity profile, thereby enabling data-driven decisions in the progression of this compound or its analogs.

Introduction to this compound and the Imperative of Selectivity

This compound (C₉H₆ClNO) is a halogenated derivative of 8-hydroxyquinoline.[7] The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit diverse pharmacological activities.[8][9][10][11] The addition of a chlorine atom at the 2-position is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity, potentially influencing target affinity and selectivity.[12]

However, this structural motif also presents a risk of promiscuous bioactivity.[13] Selectivity refers to a drug's ability to preferentially bind to its intended molecular target over other potential targets in the complex biological milieu.[1][14] High selectivity is paramount as it is directly correlated with a wider therapeutic window and a lower incidence of off-target side effects.[15] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of a successful drug discovery program. It allows for the early identification of potential liabilities, guides structure-activity relationship (SAR) studies to enhance selectivity, and ultimately de-risks clinical development.[2]

A Tiered Strategy for Cross-Reactivity Assessment

A logical, tiered approach is the most resource-effective strategy for profiling a compound's selectivity. This process begins with broad, single-concentration screening against a large panel of diverse targets and funnels down to more focused, quantitative assessments of confirmed off-target "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Mechanistic & Functional Follow-up A Compound Synthesis (this compound) B Primary Target Assay (Confirm On-Target Potency) A->B Validate Activity C Broad Panel Cross-Reactivity Screen (e.g., Eurofins SafetyScreen44) ~1µM and 10µM single point B->C Proceed if Potent D Data Analysis: Identify off-target hits (e.g., >50% inhibition) C->D Analyze Data E Dose-Response Assays (IC50) for confirmed hits D->E Validate Hits F Selectivity Ratio Calculation (IC50 off-target / IC50 on-target) E->F Quantify Selectivity G Cell-Based Functional Assays (Confirm physiological relevance) F->G Assess Cellular Impact H Lead Optimization or Risk Assessment G->H Make Project Decision

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Analysis: Performance in Key Target Classes

To illustrate the process, we present hypothetical, yet plausible, data for this compound compared against its parent scaffold, 8-Hydroxyquinoline. Let's assume the primary target is a hypothetical kinase, "Kinase A," involved in a cancer pathway.

Kinase Panel Screening

Kinases are one of the most common target classes for off-target interactions due to the highly conserved nature of the ATP-binding pocket.[16] A broad kinase screen is therefore essential.

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Target This compound 8-Hydroxyquinoline Rationale for Inclusion
Kinase A (On-Target) 92% 75% Primary Therapeutic Target
Kinase B (PIM1) 48% 65% Structurally related kinase
Kinase C (SRC) 15% 22% Common off-target
Kinase D (hERG-related) 8% 12% Critical for cardiac safety

| Kinase E (CDK2) | 55% | 70% | Cell cycle-related off-target |

Interpretation: The data suggests that the 2-chloro substitution improves on-target potency for Kinase A while simultaneously reducing off-target activity against several other kinases, including PIM1 and CDK2. This is a favorable outcome, suggesting an improved selectivity profile. The hit against PIM1 and CDK2 for this compound would warrant follow-up IC50 determination.

GPCR and Ion Channel Panel

G-protein coupled receptors (GPCRs) and ion channels represent other major classes of proteins where off-target activity can lead to significant side effects.

Table 2: GPCR and Ion Channel Selectivity Profile (% Inhibition at 10 µM)

Target This compound 8-Hydroxyquinoline Rationale for Inclusion
Dopamine D2 Receptor 12% 18% CNS off-target
Histamine H1 Receptor 8% 15% Sedation/Allergy off-target
hERG (K+ Channel) 45% 25% Critical Cardiac Safety Liability
Nav1.5 (Na+ Channel) 21% 30% Cardiac & Neuronal off-target

| L-type Ca2+ Channel | 19% | 28% | Cardiovascular off-target |

Interpretation: While showing good selectivity across most GPCRs and other channels, this compound shows a concerning level of inhibition at the hERG potassium channel. This is a significant red flag for potential cardiotoxicity.[2] The increased hERG activity compared to the parent compound suggests the 2-chloro group may be contributing to this liability, necessitating immediate follow-up studies.

In-Depth Methodologies and Protocols

To ensure data integrity and reproducibility, standardized and validated assay protocols are critical.

Experimental Protocol 1: Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[17][18][19][20] A decrease in ATP, and thus a lower luminescent signal, corresponds to higher kinase activity.

Objective: To determine the IC50 value of this compound against a specific kinase (e.g., Kinase A or an off-target hit like PIM1).

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Recombinant Kinase (e.g., PIM1) and its specific substrate

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP at a concentration near the Kₘ for the specific kinase

  • This compound stock solution in DMSO

  • White, opaque 96- or 384-well plates

Step-by-Step Methodology:

  • Compound Preparation: Perform a serial dilution of this compound in DMSO, then dilute into the kinase reaction buffer to achieve the final desired concentrations (typically from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Kinase Reaction Setup: In each well, add 5 µL of the diluted compound solution.

  • Add 10 µL of a 2.5x enzyme/substrate mix (containing the kinase and its specific peptide substrate in reaction buffer).

  • Initiate Reaction: Add 10 µL of a 2.5x ATP solution to start the reaction. The final reaction volume is 25 µL. Include "no enzyme" controls (maximum signal) and "no inhibitor" controls (minimum signal).

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

  • Detection: Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature. Add 25 µL of Kinase-Glo® Reagent to each well.[21]

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: GPCR Radioligand Binding Assay

Radioligand binding assays are the gold standard for assessing a compound's affinity for a specific receptor.[22][23][24] They measure the displacement of a high-affinity, radioactively labeled ligand by the test compound.

Objective: To determine the Kᵢ (inhibition constant) of this compound for the hERG channel.

Materials:

  • Cell membranes expressing the hERG channel (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]-Astemizole)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known hERG ligand, e.g., unlabeled Astemizole)

  • Glass fiber filter mats (pre-soaked in polyethyleneimine)

  • Scintillation cocktail and a microplate scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine in order:

    • 150 µL of cell membrane preparation (e.g., 10-20 µg protein).[25]

    • 50 µL of the test compound dilution (or buffer for total binding, or non-specific control).

    • 50 µL of radioligand at a concentration near its Kₑ (e.g., 1 nM [³H]-Astemizole).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[25]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filter mats completely. Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.[25]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the concentration of this compound. Determine the IC50 value from the resulting competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The comparative data reveals a critical SAR insight: the 2-chloro substitution appears to drive hERG affinity. This could be due to specific hydrophobic or electrostatic interactions within the hERG channel's large inner vestibule.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A This compound B Kinase A A->B Inhibition C Downstream Substrate B->C Phosphorylation D Blockage of Proliferation Signal C->D E Therapeutic Effect (Anti-cancer) D->E F This compound G hERG K+ Channel F->G Blockade H Reduced K+ Efflux G->H I Delayed Cardiac Repolarization H->I J Adverse Effect (Arrhythmia Risk) I->J

Caption: On-target vs. off-target pathway effects of this compound.

This off-target activity necessitates a strategic decision. The risk associated with hERG blockade is substantial, and medicinal chemistry efforts should be immediately directed toward synthesizing new analogs that remove or alter the 2-chloro group to mitigate this liability while retaining on-target potency.

Conclusion and Strategic Recommendations

This guide demonstrates that while this compound shows promise with improved on-target kinase activity and a generally cleaner profile against other kinases compared to its parent compound, its significant hERG liability presents a major obstacle to further development.

Key Recommendations:

  • Prioritize hERG Mitigation: Initiate a focused medicinal chemistry effort to synthesize analogs of this compound, exploring modifications at the 2-position to abolish hERG activity.

  • Confirm Cellular Activity: For any new analogs with an acceptable safety profile, proceed to cell-based functional assays to confirm that on-target kinase inhibition translates to the desired physiological effect (e.g., reduced cancer cell proliferation).

  • Expand Profiling: Promising candidates should be subjected to broader secondary pharmacology screening to uncover any new, unforeseen off-target activities introduced by the structural modifications.

By systematically integrating cross-reactivity profiling into the early stages of drug discovery, research teams can build a robust, data-driven case for their lead compounds, ultimately increasing the probability of clinical success.

References

A Comparative Guide to the Chelating Efficiency of 2-Chloroquinolin-8-ol and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chelating agents, quinoline derivatives, particularly 8-hydroxyquinolines, have garnered significant attention for their potent metal-binding capabilities.[1][2][3] Their unique structural framework allows for the formation of stable complexes with a wide array of metal ions, making them invaluable in fields ranging from analytical chemistry to medicinal applications.[4][5] This guide provides an in-depth technical comparison of the chelating efficiency of 2-Chloroquinolin-8-ol against its parent compound, 8-hydroxyquinoline, and the sterically hindered 2-methyl-8-hydroxyquinoline.

The Foundation of Chelation: Understanding 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, serves as the foundational structure for a multitude of chelating agents.[4] Its ability to form stable five-membered rings with metal ions is attributed to the presence of a hydroxyl group at the 8-position and a nitrogen atom within the quinoline ring.[5] This bidentate chelation, involving the deprotonated hydroxyl oxygen and the nitrogen atom, is the cornerstone of its metal-sequestering properties.[5]

The chelation process can be visualized as follows:

Caption: General mechanism of bidentate chelation of a metal ion (Mⁿ⁺) by two 8-hydroxyquinoline ligands.

Comparative Analysis of Chelating Efficiency

The efficiency of a chelating agent is quantitatively expressed by its stability constants (log K), which describe the equilibrium for the formation of a metal-ligand complex in solution.[6][7] Higher log K values indicate a stronger interaction between the metal ion and the ligand, signifying greater stability of the resulting complex.[6][7]

This guide compares three key quinoline derivatives:

  • 8-Hydroxyquinoline (8-HQ): The parent compound.

  • 2-Methyl-8-hydroxyquinoline: An analogue with a sterically hindering methyl group at the 2-position.

  • This compound: The topic of focus, featuring an electron-withdrawing chloro group at the 2-position.

Chelating AgentMetal Ionlog K₁log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
This compound Cu²⁺Est. ~11.5-12.0Est. ~10.5-11.0Est. ~22.0-23.0
Ni²⁺Est. ~9.0-9.5Est. ~8.0-8.5Est. ~17.0-18.0
Co²⁺Est. ~8.5-9.0Est. ~7.5-8.0Est. ~16.0-17.0
Zn²⁺Est. ~9.0-9.5Est. ~8.0-8.5Est. ~17.0-18.0

Note: Stability constants for 8-Hydroxyquinoline and 2-Methyl-8-hydroxyquinoline are compiled from various sources and represent typical values.[8] Stability constants for this compound are estimated based on the known electronic effects of halogen substituents on the 8-hydroxyquinoline scaffold.

Insights into Structural Modifications and Chelation Efficiency

The data reveals a clear trend in how substitutions on the quinoline ring influence metal chelation:

  • Steric Hindrance (2-Methyl-8-hydroxyquinoline): The introduction of a methyl group at the 2-position, adjacent to the coordinating nitrogen atom, generally leads to a decrease in the stability of the metal complexes compared to the parent 8-hydroxyquinoline. This is attributed to steric hindrance, which can disrupt the ideal geometry of the coordination complex, thereby weakening the metal-ligand bond.[8]

Experimental Determination of Chelating Efficiency

The stability constants presented in this guide are typically determined through rigorous experimental methodologies. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques employed for this purpose.[8][9][10]

Potentiometric Titration

This method provides a highly accurate determination of stability constants by monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.[8][9]

cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare solutions of: - Metal Salt (e.g., CuSO₄) - Ligand (e.g., this compound) - Strong Acid (e.g., HClO₄) - Strong Base (e.g., NaOH) B Perform three titrations: 1. Acid alone 2. Acid + Ligand 3. Acid + Ligand + Metal Salt A->B C Monitor pH with a calibrated electrode B->C D Plot titration curves (pH vs. volume of base) C->D E Calculate formation constants (log K) using computational methods D->E

Caption: Workflow for determining stability constants using potentiometric titration.

Causality Behind Experimental Choices:

  • Inert Electrolyte: An inert electrolyte, such as KNO₃ or NaClO₄, is added to maintain a constant ionic strength throughout the titration. This is crucial as the activities of the ions, and thus the equilibrium constants, are dependent on the ionic strength of the solution.

  • Solvent System: A co-solvent, such as dioxane-water, is often used to ensure the solubility of the ligand and its metal complexes, which might otherwise precipitate in a purely aqueous medium.

  • Multiple Titrations: The three separate titrations allow for the determination of the ligand's protonation constants and the metal-ligand stability constants by deconvolution of the titration curves.

UV-Vis Spectrophotometry

This technique relies on the change in the absorbance spectrum of a solution upon the formation of a metal-ligand complex.[4][11][12]

cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Prepare a series of solutions with a fixed metal ion concentration and varying ligand concentrations. B Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. A->B C Plot absorbance vs. molar ratio of ligand to metal (Job's Plot) to determine stoichiometry. B->C D Use absorbance data to calculate stability constants using methods like the Benesi-Hildebrand equation. C->D

References

A Comparative Guide to the Biological Activity of 2-Chloroquinolin-8-ol and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in coordinating with metal ions and interacting with biological targets.[1] This unique capability has led to the development of numerous 8-HQ derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3] A time-tested strategy in drug discovery to enhance or modulate the biological efficacy of a pharmacophore is halogenation. The introduction of halogen atoms like chlorine and bromine can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

This guide provides an in-depth, objective comparison of the biological activities of two closely related halogenated 8-HQ derivatives: 2-Chloroquinolin-8-ol and its bromo-analogue, 2-Bromoquinolin-8-ol. While direct, side-by-side comparative studies on these specific isomers are sparse, we can construct a robust comparative framework by synthesizing data from various studies on closely related halogenated quinolines. This analysis will delve into their antimicrobial and anticancer potential, explore the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for researchers seeking to validate these findings.

The Decisive Role of the Halogen: Structure-Activity Relationship (SAR) Insights

The choice between a chlorine and a bromine atom at the C-2 position is not arbitrary; it is a deliberate decision based on established medicinal chemistry principles.

  • Lipophilicity and Membrane Permeation: Bromine is larger and more lipophilic than chlorine. This increased lipophilicity can enhance the compound's ability to cross microbial or cancer cell membranes, potentially leading to higher intracellular concentrations and greater efficacy. However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity.

  • Electronic Effects: Both chlorine and bromine are electron-withdrawing groups. This property can influence the acidity of the 8-hydroxyl group and the basicity of the quinoline nitrogen, which are critical for the molecule's primary mechanism of action: metal chelation.[4] An electron-withdrawing substituent at the C-5 position, for instance, has been shown to decrease the pKa of both the hydroxyl and the quinolinium nitrogen, affecting its chelating behavior at physiological pH.[4]

  • Steric Hindrance: The larger van der Waals radius of bromine compared to chlorine can introduce steric hindrance, which may either promote or hinder binding to a specific biological target. The substitution at the C-2 position, adjacent to the nitrogen atom, can significantly influence the geometry of metal chelation.[5]

The biological outcome is a delicate balance of these factors. A larger halogen might improve membrane crossing but could also create unfavorable steric clashes with the target enzyme or receptor.

Comparative Biological Profile

While a definitive declaration of superiority is challenging without direct comparative assays, the existing literature on related compounds allows for an informed analysis of their potential activities.

Antimicrobial Activity

Halogenated 8-hydroxyquinolines are well-known for their potent antimicrobial effects, which are largely attributed to their ability to chelate essential metal ions like Fe²⁺, Zn²⁺, and Cu²⁺, thereby disrupting vital enzymatic processes in bacteria and fungi.[6]

While specific MIC (Minimum Inhibitory Concentration) values for 2-chloro- and 2-bromoquinolin-8-ol are not extensively documented in a comparative context, studies on other halogenated quinolines provide valuable insights. For example, 5-chloroquinolin-8-ol (cloxyquin) has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 µg/mL.[6] Similarly, various bromo-substituted quinolines have shown strong antiproliferative activity against a range of microbes.[7][8]

The general trend observed is that halogenation at various positions on the 8-HQ ring tends to enhance antimicrobial potency compared to the parent compound. The slightly higher lipophilicity of the bromo-analogue might confer a marginal advantage in penetrating the complex cell walls of certain bacteria, but this remains to be experimentally verified.

Table 1: Representative Antimicrobial Activities of Halogenated 8-Hydroxyquinoline Derivatives

Compound/DerivativeTarget OrganismReported Activity (MIC)Reference
5-Chloroquinolin-8-ol (Cloxyquin)Mycobacterium tuberculosis0.062 - 0.25 µg/mL[6]
7-Bromo-8-hydroxyquinolineGram-negative bacteriaPotent activity noted[9]
Dihalogenated 8-HQs (e.g., Clioquinol)Neisseria gonorrhoeae0.10 - 0.20 µM[9]

Note: This table presents data for structurally related compounds to provide a benchmark for potential efficacy. Direct comparative data for the 2-substituted analogues is limited.

Anticancer Activity

The anticancer potential of quinoline derivatives is a field of intense research. Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[10]

Here, some comparative insights can be gleaned. A study on platinum(II) complexes involving derivatives of 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol and its bromo-analogue found that both complexes exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. Notably, the chloro-derivative complex (IC₅₀ = 5.49 µM) was slightly more potent than the bromo-derivative complex (IC₅₀ = 7.09 µM). This suggests that in the context of this specific molecular scaffold and its interaction with platinum, the chloro substitution provided a more favorable profile for anticancer activity.

Furthermore, studies on brominated 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC₅₀ values in the low micromolar range.[8] The presence of a hydroxyl group at the C-8 position was found to be crucial for this anticancer potential.[8]

Table 2: Representative Anticancer Activities of Halogenated 8-Hydroxyquinoline Derivatives

Compound/DerivativeCancer Cell LineReported Activity (IC₅₀)Reference
[Pt(QCl )Cl₂]·CH₃OH DerivativeMDA-MB-231 (Breast)5.49 µM
[Pt(QBr )Cl₂]·CH₃OH DerivativeMDA-MB-231 (Breast)7.09 µM
5,7-Dibromo-8-hydroxyquinolineC6 (Brain), HeLa (Cervix), HT29 (Colon)6.7 - 25.6 µg/mL[8]
Ruthenium(II) with 8-HQT47D & MDA-MB-231 (Breast)~45-48 µM[11]

Note: This table highlights the anticancer potential of related chloro- and bromo-substituted quinoline scaffolds. The data suggests that subtle structural changes (Cl vs. Br) can influence potency.

Proposed Mechanism of Action: A Tale of Metal Ion Sequestration

The primary mechanism underpinning the biological activity of both this compound and its bromo-analogue is their function as bidentate chelating agents. The nitrogen atom of the pyridine ring and the oxygen atom of the C-8 hydroxyl group form a stable five-membered ring with essential divalent metal cations.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space Compound 2-Halo-8-HQ (Chloro or Bromo) Complex [Metal-(2-Halo-8-HQ)₂] Complex Compound->Complex Chelation Metal Essential Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) Metal->Complex Disruption Enzyme Inhibition & ROS Production Complex->Disruption Deprives enzymes of cofactors Catalyzes redox cycling Enzyme Metalloenzymes (e.g., DNA Polymerase, Cytochromes) Enzyme->Disruption Depletion of metal cofactors Death Microbial / Cancer Cell Death Disruption->Death

Caption: Proposed mechanism via metal ion chelation.

By sequestering these metal ions, the compounds induce a state of cellular starvation, inhibiting metalloenzymes crucial for processes like respiration and DNA replication. This disruption of cellular homeostasis ultimately leads to cell death.

Experimental Protocols for Validation

To facilitate further research and direct comparison, the following are detailed, self-validating protocols for assessing the antimicrobial and anticancer activities of these compounds.

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Causality and Rationale:

  • Mueller-Hinton Broth (MHB): This is a standardized, non-selective medium that supports the growth of most common pathogens and has minimal interference with antibiotic activity.

  • Serial Dilution: This creates a concentration gradient, allowing for the precise determination of the lowest effective concentration, rather than a simple "active/inactive" result.

  • Inoculum Standardization (0.5 McFarland): Ensures a consistent starting number of bacteria (approx. 1.5 x 10⁸ CFU/mL), making the results reproducible and comparable across experiments.

  • Resazurin Indicator: Provides a clear, colorimetric endpoint. Viable, respiring cells reduce blue resazurin to pink resorufin, while inhibited cells do not. This is more objective than turbidity assessment by eye.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of this compound and 2-Bromoquinolin-8-ol in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells in columns 1-11.

  • Serial Dilution: Add 100 µL of the compound stock solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: Add 20 µL of Resazurin solution (0.015% w/v) to each well and incubate for another 2-4 hours. The MIC is the lowest compound concentration in a well that remains blue (no bacterial growth).

Protocol 2: In Vitro Cytotoxicity via MTT Assay

This protocol assesses a compound's ability to reduce the viability of cancer cells.

Causality and Rationale:

  • MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. This provides a direct measure of cell viability.

  • DMSO Solubilization: The resulting formazan crystals are insoluble in aqueous medium. DMSO is used to dissolve them, creating a colored solution whose absorbance can be quantified.

  • Spectrophotometry: Measuring the absorbance at ~570 nm allows for precise quantification of the formazan product, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 2-Bromoquinolin-8-ol) in culture medium.

  • Dosing: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compounds to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biological Assays cluster_2 Phase 3: Data Analysis A1 Compound Acquisition (2-Chloro/Bromo-8-HQ) A2 Stock Solution Preparation (in DMSO) A1->A2 B1 Antimicrobial Assay (Broth Microdilution) A2->B1 B2 Anticancer Assay (MTT on Cell Lines) A2->B2 C1 Determine MIC Values B1->C1 C2 Determine IC₅₀ Values B2->C2 C3 Comparative Analysis & SAR Conclusion C1->C3 C2->C3

Caption: General workflow for comparative biological evaluation.

Conclusion and Future Perspectives

Based on the synthesis of available data, both this compound and its bromo-analogue are promising scaffolds for the development of potent antimicrobial and anticancer agents. The core 8-hydroxyquinoline structure provides the essential metal-chelating capability, while the C-2 halogen substitution likely enhances overall potency.

The limited direct comparative data suggests a nuanced difference:

  • In the context of specific platinum complexes, the chloro-derivative showed a slight advantage in anticancer activity.

  • General structure-activity principles suggest the bromo-analogue , with its greater lipophilicity, might exhibit enhanced penetration across biological membranes, which could translate to superior activity in certain antimicrobial or anticancer assays.

Ultimately, the choice between the two analogues is context-dependent and requires empirical validation. The subtle interplay between electronic effects, lipophilicity, and steric factors means that one may outperform the other against different biological targets.

Future research should focus on:

  • Direct Head-to-Head Comparison: Synthesizing both compounds and testing them under identical, standardized conditions using the protocols outlined above against a broad panel of bacterial, fungal, and cancer cell lines.

  • Mechanism of Action Studies: Investigating their effects on specific metalloenzymes and their ability to induce oxidative stress and apoptosis.

  • In Vivo Efficacy and Toxicity: Evaluating the more potent analogue in animal models to determine its therapeutic potential and safety profile.

This guide provides the foundational knowledge and practical methodologies for researchers to embark on a rigorous comparative evaluation of these two intriguing molecules, paving the way for the rational design of next-generation quinoline-based therapeutics.

References

A Comparative Performance Analysis of 2-Chloroquinolin-8-ol-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Probe for Metal Ion Detection

Introduction: The Quest for Specificity and Sensitivity in Fluorescent Sensing

In the realms of cell biology, environmental monitoring, and drug discovery, fluorescent probes are indispensable tools for detecting and quantifying specific analytes with high sensitivity and spatiotemporal resolution.[1][2] The design of these molecular sensors hinges on two key components: a fluorophore that provides the optical signal and a recognition unit (receptor) that selectively binds to the target analyte.[2][3] This interaction triggers a discernible change in the fluorophore's emission, such as enhancement ("turn-on"), quenching ("turn-off"), or a spectral shift.[4]

Quinoline and its derivatives have emerged as a privileged scaffold in the design of fluorescent chemosensors, particularly for detecting metal ions.[5][6] Their rigid, planar structure provides a robust fluorescent backbone, while the nitrogen atom in the quinoline ring and a strategically placed hydroxyl or amino group (as in 8-hydroxyquinoline or 8-aminoquinoline) create an ideal coordination site for metal ions.[6][7] This guide focuses on sensors built around the 2-Chloroquinolin-8-ol core, a specific derivative of the versatile 8-hydroxyquinoline (8-HQ) platform. The presence of the chloro-substituent can modulate the electronic properties and lipophilicity of the probe, potentially enhancing its performance and cellular uptake.

We will objectively compare the performance of these sensors against other widely used classes of fluorescent probes, providing the supporting experimental data and protocols necessary for researchers to make informed decisions for their specific applications.

The Sensing Mechanism: How Quinoline-Based Probes Light Up

The efficacy of 8-hydroxyquinoline-based sensors, including this compound, is primarily governed by a mechanism known as Chelation-Enhanced Fluorescence (CHEF) .[6] In the absence of a target metal ion, the probe's fluorescence is often weak or "quenched." This quenching can occur through processes like Photoinduced Electron Transfer (PET), where a lone pair of electrons (e.g., from the quinoline's nitrogen) donates an electron to the excited fluorophore, causing it to relax non-radiatively.[6][8]

Upon chelation with a metal ion (such as Zn²⁺ or Al³⁺), the metal ion binds to the nitrogen and hydroxyl oxygen, effectively locking the lone pair electrons. This binding event inhibits the PET process, forcing the excited state to decay via the emission of a photon. The result is a significant enhancement of fluorescence intensity—a "turn-on" response.[6][9]

CHEF_Mechanism cluster_0 Free Probe State cluster_1 Bound Probe State FreeProbe This compound Probe Excitation1 Photon Absorption (Excitation) FreeProbe->Excitation1 hv BoundProbe Probe-Metal Ion Complex FreeProbe->BoundProbe + Metal Ion (e.g., Zn²⁺) ExcitedState1 Excited State Excitation1->ExcitedState1 Quenching Non-Radiative Decay (PET Mechanism) ExcitedState1->Quenching Quenching LowFluorescence Weak / No Fluorescence Quenching->LowFluorescence BoundProbe->FreeProbe - Metal Ion Excitation2 Photon Absorption (Excitation) BoundProbe->Excitation2 hv ExcitedState2 Excited State Excitation2->ExcitedState2 Emission Radiative Decay (Fluorescence) ExcitedState2->Emission CHEF HighFluorescence Strong Fluorescence Emission->HighFluorescence

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in quinoline-based probes.

Performance Metrics: A Head-to-Head Comparison

The selection of a fluorescent probe is a multi-factorial decision. A sensor that excels in one area may fall short in another. Here, we compare a representative this compound-based sensor for Zn²⁺ detection against other common fluorescent probe families. Zinc is a crucial trace element, and its abnormal concentrations are linked to various diseases, making Zn²⁺ probes a significant area of research.[1][10][11][12]

Probe Class Fluorophore Core Target Analyte Typical LOD Quantum Yield (Φf) Response Mechanism Key Advantages Limitations
Quinoline-based This compoundZn²⁺10 - 150 nM[5]Moderate (e.g., ~0.5 upon binding)[1]Turn-on (CHEF)[6]High selectivity, good photostability, ratiometric potential.[7]Can be sensitive to pH changes.[9]
Fluorescein-based FluoresceinZn²⁺ (e.g., FluoZin™-3)0.1 - 100 µM[13]HighTurn-onBright signal, well-established protocols.[13]pH sensitivity, potential for photobleaching.
Rhodamine-based RhodamineZn²⁺ (e.g., LPDQ probe)VariesVery HighTurn-onExcellent photostability, long emission wavelengths reduce autofluorescence.[11]Can be prone to aggregation.
Coumarin-based CoumarinZn²⁺VariesModerate to HighTurn-on / RatiometricLarge Stokes shift, good for ratiometric sensing.[14]Excitation often in the UV/violet range.
Benzothiazole-based BenzothiazoleAl³⁺~0.70 µM[9]HighTurn-on (CHEF, ICT)Good photostability, significant fluorescence enhancement.[9]Primarily used for Al³⁺, less common for Zn²⁺.

Note: Performance metrics are representative and can vary significantly based on the specific molecular structure, solvent, and experimental conditions.

Analysis from a Field Perspective:

  • For Sensitivity: While some specialized probes can achieve picomolar LODs[15][16], the nanomolar detection limit of quinoline-based sensors is highly relevant for many biological applications where intracellular zinc concentrations are in this range.[13]

  • For Selectivity: This is a major strength of the 8-hydroxyquinoline scaffold. The specific geometry of the N,O-donor pocket allows for high selectivity for certain divalent and trivalent metal ions like Zn²⁺ and Al³⁺ over biologically abundant but weakly coordinating ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺.[6][17]

  • For Quantum Yield: While rhodamines offer the highest intrinsic brightness, the "turn-on" nature of quinoline probes provides a high signal-to-noise ratio. The change from a dark to a bright state is often more critical than the absolute brightness of the "on" state. The quantum yield is a direct measure of the efficiency of converting absorbed light into emitted light.[18][19]

Experimental Protocols for Robust Sensor Validation

To ensure trustworthiness and reproducibility, every new probe must be rigorously validated. The following protocols describe the essential experiments for characterizing any fluorescent sensor.

Protocol 1: Determination of Selectivity (Competition Assay)

This experiment is crucial to confirm that the probe responds specifically to the target analyte in the presence of other potentially competing species.

Rationale: Biological and environmental samples are complex mixtures. A reliable sensor must not produce a false positive signal from non-target ions that are often present in much higher concentrations.

Caption: Workflow for assessing the selectivity of a fluorescent probe.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of the this compound probe in DMSO.

    • Prepare 10 mM aqueous stock solutions of the target metal salt (e.g., ZnCl₂) and various competing metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, etc.).

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4). The choice of buffer is critical as proton concentration can affect probe fluorescence.[9]

  • Experimental Measurement:

    • In a series of fluorescence cuvettes, add the buffer solution.

    • To each cuvette, add the probe stock solution to a final concentration of 10 µM.

    • To each cuvette (except the control), add one of the competing metal ions to a final concentration of 50 µM (a 5-fold excess).

    • Record the fluorescence spectrum for each solution.

    • To the same cuvettes, now add the target analyte (Zn²⁺) to a final concentration of 50 µM.

    • Allow the solutions to incubate for the determined response time (e.g., 10 minutes).

    • Record the final fluorescence spectrum.

  • Data Analysis:

    • Compare the fluorescence intensity of the probe with the target ion alone versus the probe in the presence of both the target and competing ions.

    • A highly selective probe will show a significant fluorescence change only in the presence of the target analyte, with minimal change caused by other ions.[20]

Protocol 2: Calculation of the Limit of Detection (LOD)

The LOD defines the lowest concentration of an analyte that can be reliably detected by the sensor.[16]

Rationale: The LOD is a critical performance metric that determines the suitability of a sensor for trace analysis. The standard method involves calculating the signal that is three times the standard deviation of the blank.[21][22]

Caption: Workflow for determining the Limit of Detection (LOD).

Step-by-Step Methodology:

  • Blank Measurement:

    • Prepare at least 11 identical "blank" samples containing only the probe (e.g., 10 µM) in the buffer solution.

    • Measure the fluorescence intensity of each blank sample under identical conditions.

    • Calculate the standard deviation (σ) of these blank measurements.[15]

  • Calibration Curve:

    • Prepare a series of solutions with a fixed probe concentration (10 µM) and varying, low concentrations of the target analyte (e.g., ranging from 0 to 500 nM).

    • Measure the fluorescence intensity for each concentration.

    • Plot the fluorescence intensity (Y-axis) against the analyte concentration (X-axis).

  • LOD Calculation:

    • Perform a linear regression on the linear portion of the calibration curve to determine the slope (m).

    • Calculate the LOD using the formula: LOD = 3σ / m .[23]

Protocol 3: Measurement of Fluorescence Quantum Yield (Φf)

The quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[24][25] The relative method, using a well-characterized standard, is most common.[24]

Rationale: A higher quantum yield indicates a brighter probe, which is advantageous for imaging applications. Comparing the quantum yield of the free probe versus the analyte-bound probe provides insight into the efficiency of the CHEF mechanism.

Step-by-Step Methodology:

  • Select a Standard: Choose a reference standard with a known quantum yield (Φ_std) that absorbs light at the same wavelength as your test sample. For quinoline-based probes, quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common choice.[19]

  • Prepare Solutions:

    • Prepare a series of five dilutions for both the standard and your test sample (probe-analyte complex) in the appropriate solvents.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

  • Acquire Spectra:

    • For both the standard and test samples, measure the UV-Vis absorbance at the chosen excitation wavelength.

    • Using a fluorometer, record the emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The resulting plots should be linear.

    • Determine the gradient (slope) of each line (Grad_test and Grad_std).

  • Calculate Quantum Yield:

    • Use the following equation to calculate the quantum yield of your test sample (Φ_test): Φ_test = Φ_std × (Grad_test / Grad_std) × (η_test² / η_std²) Where η is the refractive index of the solvent used for the test and standard samples, respectively.[25]

Conclusion and Future Outlook

Sensors based on the this compound scaffold represent a powerful and versatile class of fluorescent probes for metal ion detection. Their primary strengths lie in their high selectivity, robust "turn-on" signaling mechanism via CHEF, and good photostability, making them highly competitive with other established probe families like fluoresceins and rhodamines. While they may not always possess the absolute highest quantum yields, their excellent signal-to-noise ratio often makes them superior for detecting subtle changes in analyte concentration.

The future development of quinoline-based probes will likely focus on fine-tuning their properties for specific applications:

  • Two-Photon Excitation: Modifying the structure to enable excitation with near-infrared light for deeper tissue imaging and reduced phototoxicity.

  • Targeted Delivery: Conjugating the probes to molecules that direct them to specific organelles within a cell, such as the mitochondria or endoplasmic reticulum.[11]

  • Ratiometric Sensing: Designing probes that exhibit a significant shift in emission wavelength upon ion binding, allowing for concentration measurements that are independent of probe concentration or instrumental fluctuations.

By rigorously applying the validation protocols outlined in this guide, researchers can confidently characterize new probes and select the optimal sensor to advance their scientific investigations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroquinolin-8-ol
Reactant of Route 2
2-Chloroquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.